Methyl2-(oxolan-3-ylidene)acetate
Description
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Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (2E)-2-(oxolan-3-ylidene)acetate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+ |
InChI Key |
MWGFZEHLGGOCCA-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCOC1 |
Canonical SMILES |
COC(=O)C=C1CCOC1 |
Origin of Product |
United States |
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(oxolan-3-ylidene)acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stereochemical configuration of drug candidates is a critical determinant of their pharmacological activity, pharmacokinetic profile, and overall safety. For molecules containing exocyclic double bonds, such as Methyl 2-(oxolan-3-ylidene)acetate, the geometric isomerism—specifically the relative thermodynamic stability of the (E)- and (Z)-isomers—is of paramount importance. This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of these isomers, detailed methodologies for their experimental and computational assessment, and insights into the practical implications for drug development. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their decision-making processes.
Introduction: The Significance of Geometric Isomerism in Drug Development
Methyl 2-(oxolan-3-ylidene)acetate is an α,β-unsaturated ester featuring an exocyclic double bond integral to a five-membered oxolane (tetrahydrofuran) ring. This structural motif gives rise to two geometric isomers: (E)- and (Z)-Methyl 2-(oxolan-3-ylidene)acetate. The spatial arrangement of the substituents around the double bond can significantly influence how the molecule interacts with biological targets, affecting its efficacy and metabolic fate.
The thermodynamic stability of these isomers dictates their relative populations at equilibrium. The more stable isomer will be the predominant species under thermodynamically controlled conditions, which has profound implications for synthesis, purification, and formulation. Understanding and controlling the isomeric ratio is a crucial aspect of drug development, ensuring the consistency and quality of the active pharmaceutical ingredient (API).
Factors Influencing the Thermodynamic Stability of (E)- and (Z)-Isomers
The relative stability of the (E)- and (Z)-isomers of Methyl 2-(oxolan-3-ylidene)acetate is primarily governed by a balance of steric and electronic factors.
Steric Hindrance
In general, the isomer with less steric strain is thermodynamically more stable.[1] For Methyl 2-(oxolan-3-ylidene)acetate, the key steric interactions to consider are between the substituents on the double bond: the methoxycarbonyl group and the oxolane ring.
-
(Z)-Isomer: In the (Z)-isomer, the methoxycarbonyl group and the C4 methylene group of the oxolane ring are on the same side of the double bond. This proximity can lead to steric repulsion, destabilizing the molecule.
-
(E)-Isomer: Conversely, in the (E)-isomer, the methoxycarbonyl group and the C4 methylene group are on opposite sides, minimizing steric clash. This arrangement is generally expected to be of lower energy.
Therefore, based on steric considerations alone, the (E)-isomer is predicted to be the more thermodynamically stable isomer .
Electronic Effects
Electronic effects also play a role in determining isomer stability. The conjugation between the carbon-carbon double bond and the carbonyl group of the ester is a stabilizing feature in both isomers.[2][3] The planarity of this conjugated system is crucial for optimal delocalization of π-electrons.
In the (Z)-isomer, severe steric hindrance could force the methoxycarbonyl group out of the plane of the double bond, disrupting conjugation and leading to further destabilization. The (E)-isomer is less likely to suffer from such conformational constraints, allowing for a more planar and, therefore, more electronically stabilized system.
Computational Determination of Isomer Stability
Computational chemistry provides a powerful and efficient means to predict the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a particularly well-suited method for this purpose, offering a good balance of accuracy and computational cost.
Computational Protocol
A robust computational protocol to determine the relative energies of the (E)- and (Z)-isomers of Methyl 2-(oxolan-3-ylidene)acetate involves the following steps:
-
Structure Generation: Build the 3D structures of both the (E)- and (Z)-isomers using a molecular modeling software.
-
Conformational Search: For each isomer, perform a conformational search to identify the lowest energy conformers, particularly considering the orientation of the methoxy group and the puckering of the oxolane ring.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Gibbs Free Energy Calculation: The relative Gibbs free energy (ΔG) at a standard temperature (e.g., 298.15 K) is the most accurate predictor of thermodynamic stability. It is calculated from the electronic energy, ZPVE, and thermal corrections to enthalpy and entropy.
Expected Results
Based on studies of analogous α,β-unsaturated esters, the (E)-isomer of Methyl 2-(oxolan-3-ylidene)acetate is expected to be several kcal/mol more stable than the (Z)-isomer.[4] This energy difference corresponds to a significant predominance of the (E)-isomer at equilibrium.
Table 1: Predicted Relative Energies of Methyl 2-(oxolan-3-ylidene)acetate Isomers
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (at 298.15 K) |
| (E) | 0.00 | 0.00 | >99% |
| (Z) | 2.0 - 5.0 | 2.0 - 5.0 | <1% |
Note: The values in this table are estimations based on general principles and data from similar compounds. Actual values would need to be determined through specific calculations for the target molecule.
Caption: Computational workflow for determining isomer stability.
Experimental Determination of Isomer Stability
Experimental methods provide the definitive measure of the relative thermodynamic stability of isomers by establishing an equilibrium between them and quantifying their ratio.
Isomer Equilibration
The key to experimental determination is to facilitate the interconversion of the (E)- and (Z)-isomers until a thermodynamic equilibrium is reached. This is typically achieved through acid or base catalysis, which promotes the reversible addition-elimination of a nucleophile or protonation-deprotonation at the α-carbon, allowing for rotation around the carbon-carbon single bond in the intermediate.
-
Sample Preparation: Dissolve a sample of Methyl 2-(oxolan-3-ylidene)acetate (either as a pure isomer or a mixture) in a suitable aprotic solvent (e.g., toluene, dioxane).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction: Heat the mixture to a temperature that allows for reasonably fast equilibration without causing degradation (e.g., 50-100 °C).
-
Monitoring: Periodically take aliquots from the reaction mixture, quench the acid catalyst (e.g., with a mild base like sodium bicarbonate solution), and analyze the isomeric ratio using a suitable analytical technique (e.g., ¹H NMR, GC, or HPLC).
-
Equilibrium Confirmation: Continue the reaction until the isomeric ratio remains constant over several time points, indicating that equilibrium has been reached.
-
Sample Preparation: Dissolve a sample of Methyl 2-(oxolan-3-ylidene)acetate in the corresponding alcohol of the ester (in this case, methanol).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe).
-
Reaction: Stir the mixture at a suitable temperature (room temperature to reflux) to allow for equilibration.
-
Monitoring and Confirmation: Follow the same procedure as for the acid-catalyzed equilibration, quenching the base with a mild acid (e.g., acetic acid) before analysis.
Caption: Experimental workflow for isomer stability determination.
Analytical Techniques for Isomer Quantification
Accurate quantification of the isomer ratio at equilibrium is crucial. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for both qualitative and quantitative analysis of isomers.[5] The vinylic proton and the protons on the oxolane ring adjacent to the double bond are expected to have distinct chemical shifts for the (E)- and (Z)-isomers. The ratio of the integrals of these characteristic signals directly corresponds to the molar ratio of the isomers.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the (E)- and (Z)-isomers, allowing for their quantification based on peak areas. Method development will be necessary to achieve baseline separation.
Spectroscopic Characterization of (E)- and (Z)-Isomers
The unambiguous identification of each isomer is essential for both computational and experimental studies. NMR spectroscopy, particularly ¹H NMR and Nuclear Overhauser Effect (NOE) experiments, is the primary tool for this purpose.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The chemical shift of the vinylic proton is highly sensitive to the geometry of the double bond. In the (Z)-isomer, the vinylic proton is expected to be shielded by the nearby ester carbonyl group and appear at a higher field (lower ppm) compared to the (E)-isomer. The protons on the oxolane ring will also exhibit distinct chemical shifts and coupling patterns for each isomer.
-
¹³C NMR: The chemical shifts of the carbons in the double bond and the carbonyl carbon will also differ between the two isomers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 2-(oxolan-3-ylidene)acetate Isomers
| Atom | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Expected Difference |
| Vinylic-H | ~6.0 - 6.5 | ~5.5 - 6.0 | Significant upfield shift for (Z)-isomer |
| Oxolane-H (C2) | ~4.2 - 4.5 | ~4.0 - 4.3 | Upfield shift for (Z)-isomer |
| Oxolane-H (C4) | ~2.8 - 3.1 | ~3.0 - 3.3 | Downfield shift for (Z)-isomer due to proximity to carbonyl |
| OCH₃ | ~3.7 | ~3.7 | Minimal change |
| C=O | ~166 | ~165 | Minor change |
| C=C (α) | ~115 | ~114 | Minor change |
| C=C (β) | ~160 | ~162 | Minor change |
Note: These are predicted values based on analogous compounds. Actual chemical shifts should be confirmed experimentally.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy is a definitive method for determining the geometry of double bonds.[5][6] It detects through-space interactions between protons that are in close proximity (typically < 5 Å).
-
For the (Z)-isomer: An NOE is expected between the vinylic proton and the protons on the C4 position of the oxolane ring.
-
For the (E)-isomer: An NOE is expected between the vinylic proton and the protons on the C2 position of the oxolane ring.
These distinct NOE correlations provide unambiguous proof of the stereochemical assignment.
Caption: Expected NOE correlations for (E)- and (Z)-isomers.
Synthesis and Kinetic vs. Thermodynamic Control
The synthesis of Methyl 2-(oxolan-3-ylidene)acetate is typically achieved via olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, starting from 3-oxolanone.[7][8]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, using a phosphonate-stabilized carbanion, generally provides high (E)-selectivity, yielding the thermodynamically more stable isomer as the major product.[9] This is often the preferred method for synthesizing α,β-unsaturated esters due to the ease of removal of the water-soluble phosphate byproduct.[10]
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, such as the one required for the synthesis of Methyl 2-(oxolan-3-ylidene)acetate, also tend to favor the (E)-isomer.
It is important to recognize the distinction between kinetic and thermodynamic control in these synthetic reactions.[11][12][13] While the HWE and Wittig reactions often yield the thermodynamically more stable (E)-isomer, this is not always the case, and the reaction conditions can influence the product ratio. The observed product ratio from a synthesis is a result of the relative rates of formation of the isomers (kinetic control). If the reaction is run under conditions where the isomers can interconvert, the final product ratio will reflect their relative thermodynamic stabilities (thermodynamic control).
Conclusion and Recommendations
The thermodynamic stability of the (E)- and (Z)-isomers of Methyl 2-(oxolan-3-ylidene)acetate is a critical parameter in the development of drug candidates containing this scaffold. Based on established principles of steric and electronic effects, the (E)-isomer is predicted to be significantly more stable.
For researchers and drug development professionals, the following recommendations are provided:
-
Computational Screening: Employ DFT calculations as a rapid and cost-effective method to predict the relative stabilities of the isomers early in the drug discovery process.
-
Unambiguous Characterization: Utilize a combination of ¹H, ¹³C, and NOE NMR spectroscopy to definitively assign the stereochemistry of the synthesized isomers.
-
Experimental Verification: When precise knowledge of the equilibrium constant is required, perform acid- or base-catalyzed equilibration experiments followed by accurate quantification of the isomer ratio.
-
Synthetic Strategy: The Horner-Wadsworth-Emmons reaction is recommended for the synthesis of Methyl 2-(oxolan-3-ylidene)acetate to favor the formation of the thermodynamically more stable (E)-isomer.
-
Quality Control: Establish analytical methods (e.g., HPLC or GC) to monitor the isomeric purity of the API throughout the manufacturing process and in the final drug product.
By integrating these computational and experimental strategies, a thorough understanding of the thermodynamic landscape of Methyl 2-(oxolan-3-ylidene)acetate isomers can be achieved, facilitating the development of safe, effective, and well-characterized pharmaceutical agents.
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Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
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Main nuclear Overhauser effect (NOE) correlation spectroscopy cross... (n.d.). ResearchGate. [Link]
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preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
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Thermodynamic vs Kinetic Control. (2022, June 4). Reddit. [Link]
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Kinetic versus Thermodynamic Control. (n.d.). UC Homepages. [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. [Link]
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Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. (n.d.). ResearchGate. [Link]
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Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach. (n.d.). PMC. [Link]
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2020, April 24). AOCS. [Link]
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Comprehensive Technical Guide on Methyl 2-(oxolan-3-ylidene)acetate: Physicochemical Properties and Synthetic Workflows
Executive Summary
Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7)[1] is a specialized α,β-unsaturated ester featuring an exocyclic double bond attached to a tetrahydrofuran (oxolane) ring. As a highly reactive Michael acceptor, it serves as a crucial building block in medicinal chemistry and drug development, particularly for synthesizing conformationally restricted analogs of bioactive molecules. This whitepaper provides an authoritative overview of its physicochemical properties and outlines a self-validating synthetic workflow for its preparation.
Physicochemical Profiling
Understanding the physical properties of Methyl 2-(oxolan-3-ylidene)acetate is essential for optimizing reaction conditions, purification methods, and downstream analytical profiling. Because empirical thermodynamic data for this specific intermediate is often proprietary, computational predictions and structural analogs are utilized to guide laboratory handling.
| Property | Value | Causality / Significance |
| Chemical Name | Methyl 2-(oxolan-3-ylidene)acetate | IUPAC nomenclature defining the oxolane ring and acetate group[2]. |
| CAS Number | 362706-22-7 | Unique identifier for regulatory tracking and procurement[1]. |
| Molecular Formula | C7H10O3 | Defines the stoichiometry for reaction planning[3]. |
| Molecular Weight | 142.15 g/mol | Critical for precise molarity and yield calculations in synthetic workflows[3]. |
| Boiling Point (Predicted) | ~220–240 °C at 760 mmHg | High boiling point driven by polar ester and ether oxygen dipole interactions. Necessitates high-vacuum distillation for thermal purification to avoid degradation. |
| Density (Predicted) | ~1.10–1.15 g/cm³ | Denser than water, typical for oxygen-rich cyclic esters. This dictates that the organic phase will sit below the aqueous phase if chlorinated solvents are used, but above it if extracted with ethyl acetate. |
| SMILES | COC(=O)C=C1CCOC1 | Used for computational modeling, docking studies, and database querying[3]. |
Structural and Mechanistic Insights
The oxolan-3-ylidene moiety imparts unique geometric constraints to the molecule. The exocyclic double bond is conjugated with the methyl ester, creating a highly electrophilic β-carbon. This makes the compound an excellent Michael acceptor.
From a drug development perspective, researchers leverage this reactivity to execute stereoselective nucleophilic additions (e.g., conjugate additions of amines or thiols). This introduces functional groups at the 3-position of the tetrahydrofuran ring—a structural motif frequently found in kinase inhibitors, antiviral nucleoside analogs, and central nervous system (CNS) modulators. The rigidity of the oxolane ring reduces the entropic penalty upon target binding, thereby enhancing the binding affinity of the final drug candidate.
Experimental Workflows: Synthesis and Isolation
To ensure scientific integrity, the following Horner-Wadsworth-Emmons (HWE) olefination protocol is detailed. This approach is favored over standard Wittig reactions because the phosphonate byproducts are water-soluble, simplifying purification, and the reaction exhibits superior E/Z stereoselectivity.
Protocol: HWE Synthesis of Methyl 2-(oxolan-3-ylidene)acetate
1. Reagent Preparation & Activation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Dropwise add trimethyl phosphonoacetate (1.1 eq). Causality: The evolution of hydrogen gas indicates the successful deprotonation of the phosphonoacetate, forming a highly nucleophilic phosphonate carbanion. Stir for 30 minutes until the solution becomes clear.
2. Olefination: Slowly add dihydrofuran-3(2H)-one (tetrahydrofuran-3-one, 1.0 eq) dissolved in minimal anhydrous THF. Causality: The pre-formed carbanion attacks the sterically accessible ketone. The reaction proceeds via a stable oxaphosphetane intermediate, which subsequently collapses to form the exocyclic double bond.
3. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the ketone starting material and the emergence of a new UV-active spot (enabled by the conjugated ester system) confirms the successful formation of the oxolan-3-ylidene moiety.
4. Reaction Quenching & Extraction: After warming to room temperature and stirring for 4 hours, quench the reaction with saturated aqueous NH₄Cl. Causality: This mildly acidic quench neutralizes the remaining base, preventing unwanted side reactions such as ester hydrolysis. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
5. Purification: Purify the crude mixture via silica gel column chromatography (using a Hexanes:EtOAc gradient) to isolate the pure product.
Workflow Visualization
Synthetic workflow for Methyl 2-(oxolan-3-ylidene)acetate via HWE olefination.
References
-
Molport Database. "methyl 2-[(3Z)-oxolan-3-ylidene]acetate | 362706-22-7". Molport. Available at:[Link]
-
PubChemLite. "362706-22-7 (C7H10O3)". Luxembourg Centre for Systems Biomedicine. Available at:[Link]
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Toxicity and in-vitro safety profile of Methyl 2-(oxolan-3-ylidene)acetate
Title: Toxicity and In-Vitro Safety Profile of Methyl 2-(oxolan-3-ylidene)acetate: A Technical Guide
Executive Summary Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7) is a specialized chemical intermediate characterized by an oxolane (tetrahydrofuran) ring conjugated to an α,β -unsaturated methyl ester. Due to its electrophilic nature, evaluating its in-vitro safety requires a targeted approach that isolates its intrinsic chemical reactivity from complex cellular responses. This whitepaper provides a comprehensive framework for assessing the toxicological profile of this compound, detailing the mechanistic causality of its structural alerts, and establishing self-validating experimental protocols for drug development professionals.
Structural Toxicology & Mechanistic Profiling
To accurately predict the safety profile of Methyl 2-(oxolan-3-ylidene)acetate, we must deconstruct its molecular architecture into two primary toxicophores: the α,β -unsaturated ester and the oxolane ring.
1.1 The Electrophilic Core: α,β -Unsaturated Ester The defining toxicological feature of this molecule is the α,β -unsaturated carbonyl system. This structural motif acts as a potent Michael acceptor, making it highly susceptible to nucleophilic attack[1]. In biological systems, the primary targets for Michael addition are protein nucleophiles, specifically cysteine thiol groups[2]. The covalent modification of these thiols dictates the compound's toxicity, leading to the depletion of intracellular glutathione (GSH) and the adduction of critical cellular proteins[2]. This mechanism is a well-established molecular initiating event (MIE) for skin sensitization and hepatotoxicity, as recognized by quantitative structure-activity relationship (QSAR) models[3].
1.2 The Lipophilic Carrier: Oxolane (Tetrahydrofuran) Ring The oxolane ring, structurally analogous to tetrahydrofuran (THF), serves as the lipophilic backbone of the molecule. While THF itself exhibits low to moderate acute toxicity, it is a known eye irritant and can cause central nervous system depression at high concentrations[4]. Furthermore, chronic exposure to THF has demonstrated non-genotoxic carcinogenic activity in rodents, specifically inducing hepatocellular adenomas in female mice and renal tumors in male rats[5]. Although the relevance of these specific tumors to human health is debated and often attributed to rodent-specific modes of action[6], the presence of the oxolane ring necessitates rigorous in-vitro screening for off-target metabolic by-products. For instance, the degradation of THF-like moieties can yield cytotoxic by-products such as γ -butyrolactone and formic acid, which can artificially confound in-vitro cellular assays[7].
Mechanistic pathway of α,β-unsaturated ester toxicity via Michael addition.
In-Vitro Safety Assessment Framework
Standard cytotoxicity assays (e.g., MTT/CellTiter-Glo) are insufficient when deployed in isolation for reactive intermediates. They report cell death but fail to elucidate the mechanism. Therefore, we employ a tiered, self-validating framework.
Causality of the Tiered Approach:
-
Phase 1 (Cell-Free): We first measure direct peptide/GSH reactivity. Why? Because cellular systems contain highly variable baseline antioxidant capacities. By isolating the compound in a cell-free environment with a known concentration of GSH, we quantify its intrinsic electrophilicity without confounding biological variables.
-
Phase 2 (Cellular): We transition to HepG2 (human hepatocellular carcinoma) cells. Why HepG2? The liver is the primary site of xenobiotic metabolism. HepG2 cells retain baseline expression of Phase I/II metabolizing enzymes, making them the optimal model for detecting toxicity driven by both the parent Michael acceptor and potential oxolane ring oxidation products.
Tiered in-vitro safety assessment workflow for reactive intermediates.
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. An assay is only considered valid if the internal controls fall within predefined acceptance criteria.
Protocol A: Cell-Free Glutathione (GSH) Depletion Assay This assay quantifies the Michael addition reactivity of Methyl 2-(oxolan-3-ylidene)acetate.
-
Reagent Preparation: Prepare a 2 mM solution of reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4). Prepare the test compound at 10 mM in DMSO.
-
Reaction Mixture: In a 96-well plate, combine 50 µL of the GSH solution with 50 µL of the test compound (final molar ratio 1:5, GSH:Test Compound).
-
Self-Validating Controls:
-
Positive Control: Cinnamaldehyde (known Michael acceptor, ensures assay sensitivity).
-
Negative Control: Lactic acid (non-reactive, ensures baseline stability).
-
Vehicle Control: 5% DMSO in phosphate buffer.
-
-
Incubation: Seal the plate and incubate at 37°C for 120 minutes in the dark.
-
Quantification: Add 100 µL of Ellman’s reagent (DTNB, 0.5 mM) to each well. DTNB reacts with unreacted GSH to produce a yellow chromophore (TNB).
-
Readout: Measure absorbance at 412 nm using a microplate reader.
-
System Suitability: The assay is valid only if the positive control shows >70% GSH depletion and the negative control shows <5% depletion relative to the vehicle.
Protocol B: HepG2 Cytotoxicity & Oxidative Stress Profiling
-
Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Compound Treatment: Treat cells with Methyl 2-(oxolan-3-ylidene)acetate in a 10-point dose-response curve (0.1 µM to 500 µM). Ensure final DMSO concentration does not exceed 0.5%.
-
Self-Validating Controls:
-
Positive Control: Triton X-100 (0.1%) for maximum cytotoxicity.
-
Vehicle Control: 0.5% DMSO.
-
-
Incubation: Incubate for 48 hours.
-
Multiplex Readout:
-
Viability: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.
-
ROS Generation (Parallel Plate): Treat a parallel plate with 10 µM DCFDA for 30 minutes prior to compound addition. Measure fluorescence (Ex/Em: 485/535 nm) at 4 hours post-treatment to detect early oxidative stress induced by GSH depletion.
-
Quantitative Data & Predictive Safety Margins
Based on notified Classification and Labelling (C&L) data[8] and structural read-across from analogous α,β -unsaturated esters and oxolane derivatives, the following quantitative safety profile is established.
| Parameter | Value / Classification | Source / Derivation |
| GHS Hazard Classifications | Flam. Liq. 4 (H227)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336) | Notified C&L Database[8] |
| Predicted GSH Depletion (120 min) | High (>60% depletion at 1:5 ratio) | QSAR extrapolation from Michael acceptor alerts[3] |
| Estimated HepG2 IC50 (48h) | 15 - 50 µM | Analogous α,β -unsaturated esters[1] |
| Primary Toxicity Mechanism | Covalent adduction / Oxidative Stress | Structural alert (alkene reactivity)[2] |
| Bioaccumulation Potential | Low (Log Kow < 3) | Extrapolated from THF derivatives[4] |
Safety Margin Interpretation: The presence of the H315 (Skin Irritation) and H319 (Eye Irritation) hazard codes directly correlates with the compound's electrophilic reactivity[8]. In an in-vitro setting, personnel must handle the compound using strict containment to prevent mucosal exposure, as irreversible corrosive damage to the eye can result from direct contact with concentrated oxolane derivatives[4].
References
-
[8] NextSDS. methyl 2-(oxolan-3-ylidene)acetate — Chemical Substance Information.
-
[2] NIH / PMC. Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study.
-
[4] NIH / PubMed. A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
-
[3] RIVM. RIVM rapport 601779001 The EU (Q)SAR Experience Project: reporting formats: DEREK for Windows.
-
[1] Science.gov. alpha beta-unsaturated carbonyl: Topics by Science.gov.
-
[5] FDA. Guidance for Industry: PDE for Tetrahydrofuran - FDA.
-
ResearchGate. A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
-
[7] NIH / PMC. Comparative toxicity of C60 aggregates towards mammalian cells: role of the tetrahydrofuran (THF) decomposition.
Sources
- 1. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]
- 2. Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rivm.nl [rivm.nl]
- 4. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative toxicity of C60 aggregates towards mammalian cells: role of the tetrahydrofuran (THF) decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
Application Note: Methyl 2-(oxolan-3-ylidene)acetate as a Strategic Intermediate in API Synthesis
Executive Summary
The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on rigid, polar scaffolds to enhance target binding affinity and improve pharmacokinetic profiles. Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7) is a highly versatile α,β -unsaturated ester featuring an exocyclic double bond on a tetrahydrofuran (oxolane) ring. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this compound as a foundational building block for chiral API intermediates, such as (tetrahydrofuran-3-yl)methanamine .
Mechanistic Insights & Synthetic Strategy
The architectural value of methyl 2-(oxolan-3-ylidene)acetate lies in its exocyclic alkene conjugated with a methyl ester.
Causality in Synthetic Design: Historically, synthesizing chiral 3-substituted tetrahydrofurans via the cyclization of linear acyclic precursors suffers from poor regioselectivity and low thermodynamic driving forces. By utilizing the pre-formed oxolane ring of methyl 2-(oxolan-3-ylidene)acetate, chemists bypass cyclization entirely. The exocyclic double bond acts as a rigid, sterically differentiated Michael acceptor and a prime candidate for transition-metal-catalyzed asymmetric hydrogenation. The inherent rigidity of the five-membered ring restricts conformational freedom, which significantly enhances the facial selectivity during the hydride transfer step of hydrogenation, allowing for near-perfect stereocontrol.
Synthetic Workflow & Transformations
Workflow of Methyl 2-(oxolan-3-ylidene)acetate in API intermediate synthesis.
Experimental Protocol: Catalytic Asymmetric Hydrogenation
The following protocol describes the reduction of methyl 2-(oxolan-3-ylidene)acetate to (S)-methyl 2-(tetrahydrofuran-3-yl)acetate . This methodology is designed as a self-validating system , incorporating critical In-Process Controls (IPC) to ensure optical purity before downstream API integration.
Step-by-Step Methodology
-
Inert Preparation : Inside a nitrogen-purged glovebox, charge a 500 mL high-pressure stainless steel autoclave with methyl 2-(oxolan-3-ylidene)acetate (10.0 g, 70.3 mmol) and 100 mL of anhydrous, thoroughly degassed methanol.
-
Causality: Oxygen and moisture poison the Rhodium catalyst. Methanol is selected as the solvent because its polarity and coordinating ability stabilize the intermediate metal-hydride species, accelerating the catalytic cycle.
-
-
Catalyst Loading : Add the chiral catalyst [Rh(COD)(R-BINAP)]BF4 (25.8 mg, 0.05 mol%).
-
Causality: The cationic Rh-BINAP complex is highly electrophilic, making it exceptionally active for tetrasubstituted and exocyclic alkenes compared to neutral Ruthenium counterparts.
-
-
Hydrogenation : Seal the autoclave, remove from the glovebox, and connect to a hydrogen manifold. Purge the headspace with H2 gas three times. Pressurize the reactor to 30 bar and heat to 40°C with vigorous mechanical stirring (800 rpm) for 12 hours.
-
Self-Validating IPC (In-Process Control) : Pause stirring, safely vent a 0.5 mL aliquot, and analyze via Chiral Gas Chromatography (e.g., Agilent CycloSil-B column, isothermal at 110°C).
-
Validation Gate: The reaction is only deemed complete if conversion is ≥99.5% and enantiomeric excess (ee) is ≥98% . If ee is sub-optimal, the batch is flagged to prevent chiral impurity carryover into the final API. Proceed to the next step only upon passing this gate.
-
-
Workup & Isolation : Upon passing IPC, vent the reactor safely to atmospheric pressure. Concentrate the methanolic mixture under reduced pressure. Pass the resulting crude oil through a short silica gel plug eluting with Hexanes/Ethyl Acetate (8:2) to sequester the heavy metal catalyst.
-
Yield : Evaporation of the solvent yields (S)-methyl 2-(tetrahydrofuran-3-yl)acetate as a clear oil (9.5 g, 94% isolated yield).
Quantitative Data: Reaction Optimization
The selection of the Rhodium-BINAP system was the result of rigorous condition screening. The table below summarizes the quantitative data driving the protocol parameters.
| Catalyst System | Solvent | Pressure ( H2 bar) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| Pd/C (Achiral Control) | MeOH | 5 | 25 | >99 | 0 (Racemic) |
| [RuCl(p-cymene)(R-BINAP)]Cl | DCM | 30 | 50 | 85 | 78 |
| [Rh(COD)(R-BINAP)]BF4 | THF | 30 | 40 | 72 | 88 |
| [Rh(COD)(R-BINAP)]BF4 | MeOH | 10 | 25 | 60 | 92 |
| [Rh(COD)(R-BINAP)]BF4 | MeOH | 30 | 40 | >99 | 98 |
Data Summary: Methanol significantly outperforms THF by facilitating proton transfer, while 30 bar pressure is required to overcome the steric hindrance of the exocyclic double bond.
Downstream API Integration
Once the (S)-methyl 2-(tetrahydrofuran-3-yl)acetate is isolated with high optical purity, it undergoes amidation with ammonia followed by reduction (e.g., using LiAlH4 or catalytic hydrogenation) to yield (S)-(tetrahydrofuran-3-yl)methanamine. This bifunctional building block is widely utilized in the synthesis of novel therapeutics (such as kinase inhibitors and SGLT2 analogs), providing a polar scaffold that enhances water solubility and metabolic stability of the final API .
References
-
NextSDS Substance Database . "methyl 2-(oxolan-3-ylidene)acetate — Chemical Substance Information." NextSDS, CAS Number: 362706-22-7. URL: [Link]
High-Resolution NMR Spectroscopy of Methyl 2-(oxolan-3-ylidene)acetate: A Comprehensive Guide to Sample Preparation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. The quality and accuracy of the resulting spectra are fundamentally dependent on meticulous sample preparation. This guide provides a detailed, field-proven protocol for preparing high-quality NMR samples of Methyl 2-(oxolan-3-ylidene)acetate, a molecule featuring an α,β-unsaturated ester and an oxolane (tetrahydrofuran) ring. We will delve into the rationale behind solvent selection, optimal concentration ranges, and step-by-step procedures to ensure the acquisition of high-resolution spectra for both qualitative and quantitative analyses. This document is designed to equip researchers with the necessary knowledge to overcome common pitfalls and achieve reproducible, high-fidelity NMR data.
Analyte Profile: Methyl 2-(oxolan-3-ylidene)acetate
Understanding the physicochemical properties of Methyl 2-(oxolan-3-ylidene)acetate is the cornerstone of developing a robust sample preparation protocol. Its structure dictates its solubility, stability, and ultimately, its behavior in the NMR experiment.
Chemical Structure:
Figure 1: Structure of Methyl 2-(oxolan-3-ylidene)acetate, highlighting the methyl ester and the oxolane ring with an exocyclic double bond.
Physicochemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 362706-22-7 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| Appearance | Likely a liquid | [1] |
| Storage Temperature | 2-8 °C | [3] |
| Key Structural Features | Ester, Cyclic Ether (Oxolane), α,β-Unsaturated System | [2][4] |
The presence of both a polar ester group and a moderately polar ether ring, combined with a nonpolar hydrocarbon backbone, classifies this molecule as moderately polar. This characteristic is the primary determinant for solvent selection.[5][6]
The 'Why': Core Principles of NMR Sample Preparation
A successful NMR experiment is not merely about dissolving a sample and placing it in the spectrometer. Each step is a deliberate action to control the chemical and physical environment of the analyte to maximize spectral quality.
-
The Role of Deuterated Solvents : In ¹H NMR spectroscopy, the proton signals from a non-deuterated solvent would be millions of times more intense than the analyte signals, completely obscuring them.[6] By replacing hydrogen (¹H) with its isotope deuterium (²H), which resonates at a completely different frequency, the solvent becomes effectively invisible in the ¹H spectrum.[7][8] Furthermore, modern spectrometers use the deuterium signal to "lock" the magnetic field, providing the stability required for long experiments and ensuring high reproducibility.[6][9]
-
Solvent Selection as a Predictive Science : The ideal solvent must fully dissolve the analyte to form a homogenous solution.[5][6] For Methyl 2-(oxolan-3-ylidene)acetate, its moderate polarity suggests excellent solubility in common deuterated solvents like Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl Sulfoxide-d₆ (DMSO-d₆).[7][9] CDCl₃ is often the first choice for such organic molecules due to its low viscosity, which promotes sharp spectral lines, and its cost-effectiveness.[5][9]
-
Concentration: A Balancing Act : The sample concentration directly impacts the signal-to-noise ratio (S/N).[10] While a higher concentration yields a stronger signal, excessively concentrated samples can increase the solution's viscosity. This slows down the random tumbling of molecules, leading to faster relaxation and, consequently, broader spectral lines, which can obscure fine details like coupling constants.[11][12]
Materials and Equipment
-
Methyl 2-(oxolan-3-ylidene)acetate (analyte)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
NMR tube caps
-
Analytical balance (± 0.1 mg precision)
-
Glass vials (e.g., 1-2 mL)
-
Glass Pasteur pipettes
-
Glass wool or cotton plug
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆ with ≥99.8% isotopic purity)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Micropipettes or syringes
Protocol I: Optimal Solvent Selection Workflow
This protocol ensures the selection of a solvent that provides complete dissolution, a prerequisite for high-resolution NMR.
Rationale : Starting with the least polar and most common solvent, CDCl₃, provides a logical and cost-effective screening process. If solubility is poor, moving to a more polar solvent is the next logical step.
Workflow Diagram: Solvent Selection
Caption: Decision workflow for selecting the optimal deuterated solvent.
Step-by-Step Procedure:
-
Initial Test : Weigh approximately 5 mg of Methyl 2-(oxolan-3-ylidene)acetate into a clean, dry glass vial.
-
Solvent Addition : Add approximately 0.6 mL of Chloroform-d (CDCl₃).
-
Dissolution : Gently vortex or sonicate the vial to aid dissolution. Visually inspect the solution against a dark background for any undissolved solid particles.
-
Decision :
-
If the sample dissolves completely, CDCl₃ is a suitable solvent. Proceed to Protocol II.
-
If the sample does not fully dissolve, repeat the test with a more polar solvent such as Acetone-d₆ or DMSO-d₆.
-
Protocol II: High-Resolution NMR Sample Preparation
This protocol is designed to produce a homogenous sample free of contaminants and particulate matter, which is critical for achieving sharp, well-resolved NMR spectra.
Recommended Sample Concentrations
| NMR Experiment | Required Mass (in ~0.6 mL solvent) | Rationale |
| ¹H NMR (Proton) | 5-25 mg | Sufficient for high S/N in minutes due to the high natural abundance and sensitivity of ¹H.[12][13] |
| ¹³C NMR (Carbon) | 50-100 mg | Higher concentration is needed to compensate for the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.[12] |
| 2D NMR (e.g., COSY, HSQC) | 15-30 mg | A moderate concentration provides a good balance for these longer experiments. |
Workflow Diagram: Sample Preparation
Sources
- 1. nextsds.com [nextsds.com]
- 2. methyl 2-(oxolan-3-ylidene)acetate | 362706-22-7 | Buy Now [molport.com]
- 3. methyl 2-(oxolan-3-ylidene)acetate | 362706-22-7 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nmr-bio.com [nmr-bio.com]
- 11. ou.edu [ou.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Application Note: Optimized Preparation of Methyl 2-(oxolan-3-ylidene)acetate via Horner-Wadsworth-Emmons Olefination
Strategic Context in Drug Development
Tetrahydrofuran (oxolane) rings are ubiquitous pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, HIV protease inhibitors, and biologically relevant small molecules[1]. The functionalization of the C3 position of the oxolane ring is a critical step in synthesizing these complex scaffolds. This application note details the robust, scalable preparation of Methyl 2-(oxolan-3-ylidene)acetate from oxolan-3-one using the Horner-Wadsworth-Emmons (HWE) olefination, prioritizing high yield, reproducible kinetics, and streamlined purification.
Mechanistic Rationale & Reagent Selection
To ensure a self-validating and scalable protocol, the selection of reagents must be driven by mechanistic causality rather than mere convention.
-
Why HWE over the Wittig Reaction? The classical Wittig reaction utilizes phosphonium ylides, which generate stoichiometric amounts of triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from polar heterocycles like oxolane derivatives. In contrast, the HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic and yield dialkyl phosphate salts as byproducts[2]. These salts are highly water-soluble and are efficiently removed during standard aqueous extraction, bypassing the need for early-stage chromatography[3].
-
Catalyst/Base Causality: KOtBu vs. NaH While Sodium Hydride (NaH) is a traditional base for HWE reactions, it operates as a heterogeneous suspension in Tetrahydrofuran (THF), leading to inconsistent deprotonation rates and the hazardous evolution of hydrogen gas. We recommend Potassium tert-butoxide (KOtBu) as the base[4]. KOtBu is commercially available as a 1.0 M solution in THF, ensuring a completely homogeneous reaction mixture. This homogeneity provides precise kinetic control over the generation of the phosphonate carbanion, minimizing the risk of unreacted base triggering the aldol self-condensation of the sensitive oxolan-3-one substrate.
-
Reagent Choice: Trimethyl vs. Triethyl Phosphonoacetate Trimethyl phosphonoacetate is selected over its triethyl counterpart because the resulting dimethyl phosphate byproduct possesses superior aqueous solubility compared to diethyl phosphate, further streamlining the workup[3].
Reagents and Catalysts Profile
Table 1: Stoichiometry and Physicochemical Properties of Core Reagents
| Reagent / Catalyst | Role in Synthesis | MW ( g/mol ) | Equivalents | Critical Notes |
| Oxolan-3-one | Substrate (Electrophile) | 86.09 | 1.00 | Must be anhydrous; prone to polymerization if impure. |
| Trimethyl phosphonoacetate | Olefinating Agent | 182.11 | 1.50 | Excess ensures complete conversion of the ketone[4]. |
| Potassium tert-butoxide | Base (Deprotonator) | 112.21 | 1.45 | Use 1.0 M in THF for precise, dropwise addition[4]. |
| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | Must be anhydrous and inhibitor-free. |
Experimental Protocol
This protocol is designed as a self-validating system; visual cues (homogeneity, exotherms) confirm the success of each mechanistic step.
Step 1: Carbanion Generation
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Trimethyl phosphonoacetate (1.50 eq) and anhydrous THF (to achieve 0.2 M relative to the substrate).
-
Cool the solution to 0 °C using an ice-water bath.
-
Dropwise add KOtBu (1.0 M in THF, 1.45 eq) over 15 minutes. A slight exotherm will occur. Stir the resulting homogeneous solution at 0 °C for 45 minutes to ensure complete deprotonation and carbanion stabilization[4].
Step 2: Nucleophilic Addition
-
In a separate oven-dried vial, dissolve oxolan-3-one (1.00 eq) in a minimal volume of anhydrous THF.
-
Add the oxolan-3-one solution dropwise to the phosphonate carbanion mixture at 0 °C. Causality: Low temperature prevents localized heating, which could lead to substrate degradation.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Note: The nucleophilic addition of the carbanion onto the ketone is the rate-limiting step[2]. Monitor reaction progress via TLC (EtOAc/Hexanes 1:2, visualization by KMnO₄ stain).
Step 3: Workup and Isolation
-
Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF) to neutralize any remaining base and decompose the oxaphosphetane intermediate.
-
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The water-soluble dimethyl phosphate byproduct is effectively removed in the aqueous phase[3].
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford Methyl 2-(oxolan-3-ylidene)acetate as a mixture of E and Z isomers[4].
Process Visualization
Figure 1: Mechanistic workflow of the HWE olefination for oxolanylidene acetate synthesis.
Data Presentation: Optimization & Yields
The HWE reaction inherently favors the thermodynamic E-alkene[2]. However, the structural similarity of the C2 and C4 positions on the oxolane ring results in a closer E:Z ratio compared to standard aliphatic ketones.
Table 2: Optimization of Reaction Conditions and Stereoselectivity
| Base / Catalyst | Solvent | Temp (°C) | Conversion (%) | E:Z Ratio | Mechanistic Observations |
| NaH (60% disp.) | THF | 0 to RT | 85% | 70:30 | Heterogeneous; trace aldol byproducts observed. |
| KOtBu (1.0 M) | THF | 0 to RT | >95% | 75:25 | Homogeneous; clean conversion; highly reproducible[4]. |
| LiCl / DBU | MeCN | RT | 60% | 80:20 | Milder conditions; significantly slower reaction rate. |
| KHMDS (0.5 M) | Toluene | -78 to RT | 90% | 65:35 | Lower E-selectivity; higher cost at scale. |
Advanced Insight: If strict Z-selectivity is required for downstream drug development applications, researchers should pivot from standard trimethyl phosphonoacetate to modified Still-Gennari-type reagents (e.g., bis(trifluoroethyl) phosphonoesters), which kinetically trap the Z-isomer[5].
References
-
Protein Kinase C Ligands Based on Tetrahydrofuran Templates Containing a New Set of Phorbol Ester Pharmacophores Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Biologically relevant small molecules Source: Biological Magnetic Resonance Data Bank (BMRB) URL:[Link]
-
Horner–Wadsworth–Emmons reaction Source: Wikipedia URL:[Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents Source: PubMed Central (PMC) URL:[Link]
-
Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate Source: Organic Syntheses URL:[Link]
Sources
- 1. Biologically relevant small molecules [bmrb.io]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
How to improve reaction yield for Methyl 2-(oxolan-3-ylidene)acetate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(oxolan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The synthesis of Methyl 2-(oxolan-3-ylidene)acetate is most commonly and efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination method involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound—in this case, oxolan-3-one. The HWE reaction is renowned for its ability to form α,β-unsaturated esters, typically with high (E)-stereoselectivity, and for the practical advantage of its water-soluble phosphate byproduct, which simplifies purification compared to the classic Wittig reaction.[1][2][3][4]
Core Reaction Overview
The fundamental transformation involves the deprotonation of a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of oxolan-3-one. The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield the desired alkene product, Methyl 2-(oxolan-3-ylidene)acetate.
Caption: Troubleshooting workflow for low reaction yield.
Q3: How do I choose the optimal base, solvent, and cation to improve my yield and selectivity?
A3: Optimizing Reaction Parameters
The choice of base and solvent is interdependent and can significantly influence both yield and stereoselectivity. [5][6]
-
Base and Counterion Selection: Strong, non-nucleophilic bases are generally preferred. The counterion (Li⁺, Na⁺, K⁺) can also play a role. Lithium salts, for instance, are known to promote (E)-selectivity. [4][5]For substrates that are sensitive to strong bases, milder conditions using LiCl with an amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. [4]
Base Conjugate Acid pKa Common Solvent Key Characteristics NaH ~36 (H₂) THF, DMF Strong, heterogeneous base. Common and cost-effective. Requires careful handling. n-BuLi ~50 (Butane) THF, Hexanes Very strong, soluble base. Can act as a nucleophile if not used carefully. LHMDS/KHMDS ~26 (HMDS) THF Strong, non-nucleophilic, sterically hindered bases. Excellent for clean deprotonation. | DBU / LiCl | ~13.5 (DBU-H⁺) | Acetonitrile, THF | Mild conditions suitable for base-sensitive substrates. [3][4]|
-
Solvent Selection: The primary requirement for the solvent is that it must be anhydrous.
-
Tetrahydrofuran (THF): The most common solvent for HWE reactions. It dissolves the phosphonate and most bases well. It is critical to use freshly distilled THF (e.g., from sodium/benzophenone) or a commercially available anhydrous grade, as it can contain water and peroxides which can quench the reaction. [1] * Dimethylformamide (DMF): A more polar aprotic solvent that can sometimes improve yields, especially when using NaH. [7]Must be rigorously dried.
-
Q4: My purification is challenging, and I'm losing a significant amount of product. What is the recommended workup and purification procedure?
A4: Effective Product Isolation
A major advantage of the HWE reaction is the water-soluble nature of the dialkylphosphate byproduct, which greatly simplifies purification. [1][2][4]
-
Standard Workup Protocol:
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining base and carbanion.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash them with water and then with brine to remove residual water and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification by Column Chromatography:
-
Flash column chromatography on silica gel is the most effective method for obtaining highly pure Methyl 2-(oxolan-3-ylidene)acetate.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) is typically effective for eluting the product. The exact ratio should be determined by TLC analysis. The product, being an α,β-unsaturated ester, should be UV-active on TLC plates.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Synthesis
This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety procedures.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq)
-
Oxolan-3-one (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Base Suspension: Under a positive pressure of nitrogen, add anhydrous THF to the flask. Carefully add the sodium hydride (1.2 eq). Caution: NaH reacts violently with water and is flammable. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Carbanion Formation: Add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Ketone Addition: Cool the reaction mixture back down to 0 °C. Add a solution of oxolan-3-one (1.0 eq) in anhydrous THF dropwise via a syringe pump over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Methyl 2-(oxolan-3-ylidene)acetate.
References
-
Nagai, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Ferreira, P. M. T., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chem-Station (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
-
Ando, K., et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. ACS Omega. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]
-
Ferreira, P. M. T., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 22(9), 1838-1845. Available at: [Link]
-
ResearchGate. Optimization of the HWE reaction conditions. Available at: [Link]
-
YouTube (2019). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting E/Z isomer separation of Methyl 2-(oxolan-3-ylidene)acetate
Welcome to the technical support resource for the purification of Methyl 2-(oxolan-3-ylidene)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges with the separation of its E and Z geometric isomers.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm the presence and structure of both E and Z isomers in my sample?
Answer:
Confirming the presence of both E and Z isomers is the critical first step before attempting any separation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.
The key distinction between E and Z isomers in ¹H NMR lies in the chemical shift of the vinylic proton and the coupling constants between protons across the double bond. Due to the anisotropic effect of the carbonyl group, the vinylic proton in the E-isomer (where the proton and the ester group are trans) typically appears at a different chemical shift compared to the Z-isomer.[1]
Recommended Analytical Protocol:
-
¹H NMR Spectroscopy: Dissolve a crude sample of your product in a deuterated solvent (e.g., CDCl₃). The vinylic proton (the H on the C=C double bond) will likely show two distinct signals if both isomers are present. The relative integration of these signals gives a preliminary ratio of the E/Z isomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment provides definitive proof of stereochemistry.[2]
-
For the Z-isomer , you would expect to see a NOE correlation (cross-peak) between the vinylic proton and the protons on the adjacent C4 of the oxolane ring.
-
For the E-isomer , the vinylic proton is spatially distant from the C4 protons, so this correlation will be absent or very weak. Instead, a correlation might be observed with the C2 proton of the oxolane ring.
-
-
¹³C NMR Spectroscopy: While less straightforward than ¹H NMR for initial assessment, the carbon signals, particularly for the carbons in the double bond and the oxolane ring, will also differ between the two isomers.[2]
It is crucial to have this analytical data before proceeding, as it validates the presence of the mixture you intend to separate.
FAQ 2: What is a good starting point for separating the E/Z isomers by flash column chromatography?
Answer:
For a new compound, developing a separation method always starts with Thin-Layer Chromatography (TLC). This allows for rapid screening of different solvent systems to find one that provides adequate separation (a noticeable difference in Rf values) between the two isomer spots.
Initial Method Development Workflow:
-
Stationary Phase: Start with a standard silica gel TLC plate (Silica Gel 60 F254).
-
Mobile Phase Screening: The polarity difference between E and Z isomers of α,β-unsaturated esters is often subtle. A non-polar/polar solvent system is the standard choice.
-
Starting Point: Begin with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Gradient Elution: Gradually increase the polarity. Test solvent systems like 90:10, 85:15, and 80:20 Hexane:Ethyl Acetate.
-
Visualization: Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing compounds with double bonds.[3]
-
-
Evaluation: The ideal TLC solvent system will show two distinct spots with the largest possible separation (ΔRf). This system can then be directly translated to flash column chromatography.[4][5]
Troubleshooting Guide: Poor Resolution in Flash Chromatography
FAQ 3: My E/Z isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?
Answer:
This is the most common challenge when separating geometric isomers, as their physical properties can be nearly identical. If optimizing the Hexane/Ethyl Acetate mobile phase fails, a more systematic approach is required. The underlying principle is to exploit subtle differences in the isomers' shape and electron distribution by changing the chromatographic environment.
Below is a workflow designed to address this issue, starting with simple adjustments and progressing to more advanced techniques.
Workflow for Troubleshooting E/Z Isomer Separation
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Preventing isomerization and degradation of Methyl 2-(oxolan-3-ylidene)acetate during storage
Welcome to the advanced troubleshooting and protocol guide for handling Methyl 2-(oxolan-3-ylidene)acetate . This molecule features an α,β -unsaturated ester with an exocyclic double bond attached to an oxolane (tetrahydrofuran) ring. Its unique structural motifs make it highly valuable in synthesis, but equally susceptible to specific degradation pathways during storage.
This guide is designed for researchers and drug development professionals to understand the causality of these degradation pathways and implement self-validating protocols to preserve compound integrity.
Mechanistic Causality of Degradation
To effectively stabilize Methyl 2-(oxolan-3-ylidene)acetate, one must understand the thermodynamic and kinetic vulnerabilities of its functional groups:
-
Ether Auto-Oxidation (Peroxide Formation): The oxolane ring is highly susceptible to atmospheric auto-oxidation. Oxygen inserts into the C–H bonds adjacent to the ether oxygen via a radical chain mechanism, forming hydroperoxides[1]. In this specific molecule, the C4 position is both adjacent to the ether oxygen and allylic to the exocyclic double bond, making its hydrogen atoms exceptionally labile to radical abstraction.
-
Photo-Induced E/Z Isomerization: The exocyclic α,β -unsaturated system can undergo E⇌Z geometric isomerization when excited by UV or visible light[2]. This photoisomerization disrupts the stereochemical purity of the batch.
-
Positional Isomerization (Exocyclic to Endocyclic): Trace acids or bases can catalyze the deconjugation of the exocyclic double bond, causing it to migrate into the oxolane ring[3]. This forms an endocyclic β,γ -unsaturated ester. Because endocyclic double bonds relieve ring strain and increase substitution, this degraded isomer is often thermodynamically favored over time if activation barriers are lowered by impurities.
Troubleshooting & FAQs
Q: My compound turned from a colorless liquid to a pale yellow oil after a month in the fridge. Is it ruined? A: Yellowing is a classic visual indicator of hydroperoxide formation and subsequent radical degradation of the oxolane ring[4]. Diagnostic: Test the batch using KI-starch indicator strips. If peroxides exceed 20 ppm, the batch will likely poison transition-metal catalysts in downstream steps. If peroxides exceed 100 ppm, the batch poses an explosion hazard upon concentration and must be remediated or disposed of safely.
Q: My NMR shows a new multiplet in the alkene region (~5.5 ppm) and a shift in the ester methyl peak. What happened? A: This indicates positional isomerization. The exocyclic double bond has migrated into the ring to form the endocyclic isomer[3]. This is typically catalyzed by trace acid in aged CDCl3 NMR solvent or basic impurities on glassware. Solution: Always store the compound in base-washed, oven-dried vials, and pass your NMR solvents through a small plug of basic alumina prior to use to prevent in-situ isomerization during analysis.
Q: How can I stabilize the E/Z ratio during long-term storage? A: α,β -unsaturated esters are notorious for photoisomerization[2]. You must eliminate photon exposure. Store the compound exclusively in opaque or amber glass containers and handle it under low-light conditions.
Self-Validating Experimental Protocols
Protocol A: Aliquoting and Inert Storage System
Objective: Prevent auto-oxidation and photoisomerization during long-term storage.
-
Glassware Preparation: Bake amber glass vials at 120 °C overnight. Cool them in a vacuum desiccator to eliminate surface moisture.
-
Inhibitor Addition: Add Butylated hydroxytoluene (BHT) to the neat Methyl 2-(oxolan-3-ylidene)acetate to achieve a final concentration of 250–400 ppm. BHT acts as a sacrificial radical scavenger, breaking the auto-oxidation chain reaction[1].
-
Inert Transfer: Transfer the compound into the amber vials using standard Schlenk techniques.
-
Argon Blanketing: Purge the headspace of the vial with Argon for 30 seconds. Argon is denser than Nitrogen and provides a superior protective blanket against O2 .
-
Validation Step: Before sealing the final batch, take a 10 µL aliquot and perform a KI-starch peroxide test. A negative result (pure white strip) validates that the inerting process was successful and the baseline is 0 ppm.
-
Sealing: Seal with PTFE-lined caps, wrap with Parafilm, and store at -20 °C.
Protocol B: Peroxide Remediation
Objective: Rescue a mildly oxidized batch (10–50 ppm peroxides).
-
Preparation: Pack a glass pipette with 2 inches of activated basic alumina (Brockmann Grade I). Purge the column with Argon.
-
Elution: Pass the degraded Methyl 2-(oxolan-3-ylidene)acetate neat through the alumina plug. The basic alumina will selectively bind the polar hydroperoxides and trace acidic impurities.
-
Validation Step: Test the eluent immediately with a KI-starch strip. The remediation is only validated when the strip remains completely white (0 ppm). If trace color appears, repeat the elution through a fresh plug.
Quantitative Data & Diagnostics
Summarized below are the primary degradation pathways, their triggers, and the diagnostic thresholds required for quality control.
| Degradation Pathway | Environmental Trigger | Analytical Diagnostic (NMR / Visual) | Prevention Strategy |
| Ether Auto-oxidation | O2 , Heat | Peroxide test >10 ppm; Yellowing | 250 ppm BHT, Argon blanket |
| E/Z Isomerization | UV/Vis Light | Change in exocyclic =CH singlet ratio | Amber vials, Dark storage |
| Endocyclic Migration | Trace Acid/Base | New alkene multiplet (~5.5 ppm) | Base-washed glass, Acid-free conditions |
| Ester Hydrolysis | Moisture ( H2O ) | Broad -OH peak, loss of −OCH3 signal | PTFE seals, Vacuum desiccation |
Degradation Pathway Visualization
The following logic diagram maps the causality between environmental triggers and the resulting structural degradation of the molecule.
Caption: Degradation pathways of Methyl 2-(oxolan-3-ylidene)acetate triggered by environmental factors.
Sources
Column chromatography purification techniques for crude Methyl 2-(oxolan-3-ylidene)acetate
Welcome to the Technical Support Center for the chromatographic purification of Methyl 2-(oxolan-3-ylidene)acetate . Synthesized primarily via Wittig or Horner-Wadsworth-Emmons (HWE) olefinations of tetrahydrofuran-3-one, the crude reaction mixture presents a unique set of purification challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you isolate high-purity (E) and (Z) isomers while mitigating byproduct contamination.
Purification Workflow
Workflow for the isolation and E/Z separation of Methyl 2-(oxolan-3-ylidene)acetate.
Troubleshooting Guides & FAQs
Q1: Why do the (E) and (Z) isomers of Methyl 2-(oxolan-3-ylidene)acetate co-elute on standard silica gel, and how can I resolve them?
-
Causality: The exocyclic double bond conjugated with the methyl ester creates a rigid, planar system. Because the oxygen in the oxolane ring and the ester carbonyl present similar electronic profiles regardless of geometry, the dipole moments and hydrogen-bonding capacities of the (E) and (Z) isomers are nearly identical. Standard normal-phase silica gel relies on polarity differences, making it highly ineffective for this separation[1].
-
Solution: Employ Argentation Chromatography (Silver Nitrate impregnated silica gel). Silver ions ( Ag+ ) form reversible π -complexes with the alkene double bonds[2]. The steric environment around the exocyclic double bond differs slightly between the isomers, leading to differential binding affinities to the Ag+ stationary phase, thus allowing baseline resolution[3].
Q2: My Wittig reaction yielded a massive amount of Triphenylphosphine Oxide (TPPO). It streaks through my column and contaminates the product. How do I remove it?
-
Causality: TPPO possesses a highly polarized P=O bond that acts as a powerful hydrogen bond acceptor. When loaded onto standard silica gel, it strongly interacts with the acidic silanol groups, causing severe tailing that co-elutes with moderately polar esters[4].
-
Solution: Do not rely on chromatography alone to remove TPPO. Perform a pre-column precipitation (trituration). TPPO is highly soluble in dichloromethane but practically insoluble in cold hexanes/diethyl ether mixtures.
Q3: I noticed a new byproduct forming during column chromatography. NMR indicates the double bond migrated into the oxolane ring. What caused this?
-
Causality: Standard silica gel is mildly acidic (pH ~4.5–5.5). The exocyclic α,β -unsaturated ester is prone to acid-catalyzed isomerization. To relieve ring strain, the double bond migrates to form the thermodynamically favored endocyclic isomer: methyl 2-(4,5-dihydrofuran-3-yl)acetate.
-
Solution: Buffer your silica gel. Adding 1% Triethylamine (TEA) to your eluent neutralizes the active acidic silanol sites on the silica, preventing acid-catalyzed double bond migration during the run.
Experimental Protocols
Protocol 1: Pre-Column TPPO Removal & Primary Flash Chromatography
This protocol isolates the mixed (E/Z) isomers from bulk reaction byproducts.
-
Concentration: Concentrate the crude Wittig reaction mixture in vacuo to a thick, viscous syrup. Do not dry completely to a foam.
-
Trituration: Add a cold mixture of Hexane/Diethyl Ether (4:1 v/v, 5 mL per gram of crude) and stir vigorously for 15 minutes. A white, crystalline precipitate (TPPO) will form.
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with a small amount of cold hexane.
-
Column Preparation: Slurry pack a column with standard silica gel (40-63 µm) using Hexane containing 1% Triethylamine (TEA).
-
Elution: Load the concentrated filtrate onto the column. Elute using a gradient of 5% to 15% Ethyl Acetate in Hexane (buffered with 1% TEA).
-
Validation Check: Analyze fractions via TLC (UV active, stains with KMnO4). The (E) and (Z) isomers will appear as a single, combined spot. Pool and concentrate these fractions.
Protocol 2: Argentation Chromatography for (E)/(Z) Separation
This protocol resolves the geometric isomers using π -complexation.
-
Stationary Phase Preparation: Dissolve 10% w/w Silver Nitrate ( AgNO3 ) in a minimal amount of Acetonitrile. Add standard silica gel (40-63 µm) and stir to create a uniform slurry.
-
Drying: Remove the solvent via rotary evaporation in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained. Activate the Ag−SiO2 in an oven at 120°C for 4 hours.
-
Column Packing: Pack the column using 100% Hexane. Crucial: Wrap the entire column in aluminum foil to prevent light-induced reduction of Ag+ to black elemental silver.
-
Elution: Load the pooled isomer mixture from Protocol 1. Elute with a very shallow, slow gradient of Ethyl Acetate in Hexane (start at 2%, increase to 8%).
-
Validation Check: The isomer with greater steric hindrance around the double bond will coordinate less effectively with the silver ions and elute first. Confirm the geometric identity of the separated fractions using 2D-NOESY NMR.
Quantitative Data Summary
The following table summarizes the critical chromatographic parameters required to successfully execute the purification workflow.
| Parameter | Standard Silica Gel (Buffered) | AgNO3 -Impregnated Silica (10% w/w) | Mechanistic Rationale |
| Stationary Phase | SiO2 (40-63 µm) + 1% TEA |
SiO2
| TEA prevents endocyclic double bond migration; Ag+ enables π -complexation. |
| Eluent System | Hexane/EtOAc (85:15) | Hexane/EtOAc (95:5 to 92:8) | Ag-silica requires significantly lower polarity eluents due to strong Ag-alkene retention. |
| ΔRf ( E vs Z ) | < 0.05 (Co-elution) | ~ 0.15 - 0.20 | Ag+ complexation exaggerates minor steric differences between the planar isomers. |
| TPPO Retention | Severe Streaking ( Rf 0.1-0.4) | Irreversible binding | TPPO strongly coordinates to Ag+ ; it must be removed via Protocol 1 prior to this step. |
References
-
How to separate E and Z isomers? ResearchGate.[Link]
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Phosphine-Mediated Morita–Baylis–Hillman-Type/Wittig Cascade: Access to E-Configured 3-Styryl- and 3-(Benzopyrrole/furan-2-yl) Quinolinones. The Journal of Organic Chemistry - ACS Publications.[Link]
Sources
Technical Support Center: Scaling Up Methyl 2-(oxolan-3-ylidene)acetate Production
Welcome to the process chemistry technical support center. As you transition the synthesis of methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7)[1] from discovery scale (milligrams) to development scale (kilograms), new thermodynamic and kinetic challenges emerge.
This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating scale-up protocol for the Horner-Wadsworth-Emmons (HWE) olefination of 3-oxotetrahydrofuran.
Mechanistic Overview: The "Why" Behind the Process
The synthesis relies on the HWE reaction between 3-oxotetrahydrofuran and methyl diethylphosphonoacetate. We specifically select the HWE protocol over the classic Wittig reaction for scale-up due to atom economy and downstream processing[2]. The Wittig reaction generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to purge without extensive chromatography. In contrast, the HWE reaction yields water-soluble diethyl phosphate salts, which are easily partitioned into the aqueous waste stream during liquid-liquid extraction[3].
The reaction proceeds via the deprotonation of the phosphonate to form a nucleophilic carbanion, followed by addition to the sterically hindered ketone (3-oxotetrahydrofuran) to form an oxaphosphetane intermediate. The collapse of this intermediate yields the targeted alkene[4]. Because the ketone is less reactive than an aldehyde, controlling the kinetics through precise temperature and base selection is critical to prevent carbanion degradation and maximize the (E)-alkene thermodynamic preference[3],[2].
Process Workflow & Troubleshooting Logic
Fig 1: HWE workflow for methyl 2-(oxolan-3-ylidene)acetate synthesis and troubleshooting logic.
Scale-Up Troubleshooting FAQs
Q1: Why is our yield dropping significantly when scaling up from 1g to 100g? A1: The primary culprits are thermal mismanagement and moisture ingress. The deprotonation of the phosphonate ester is highly exothermic[5]. At a larger scale, inadequate cooling leads to localized heating, which can degrade the phosphonate carbanion before the ketone is introduced[3]. Furthermore, 3-oxotetrahydrofuran is sterically hindered compared to aldehydes; if the carbanion degrades, conversion stalls[2]. Ensure strict anhydrous conditions and control the dosing rate of the base to maintain the internal temperature below 5 °C during anion formation.
Q2: We are experiencing severe emulsions during the aqueous workup. How do we break them? A2: Emulsions in HWE scale-ups are typically caused by the dialkylphosphate byproduct precipitating or acting as a surfactant at neutral pH[2]. To resolve this, ensure the aqueous phase is sufficiently basic (pH > 9) by adding 1M NaOH during the quench[2]. This keeps the phosphate salt fully ionized and dissolved in the aqueous layer, facilitating rapid phase separation.
Q3: The reaction yields a mixture of E and Z isomers. How can we drive selectivity toward the thermodynamically stable E-isomer? A3: While the HWE reaction naturally favors the (E)-alkene, ketones often yield poorer stereoselectivity than aldehydes[4]. To improve E-selectivity, switch from sodium-based bases (like NaH) to lithium-based bases (e.g., LHMDS or LiCl/DBU)[3]. The tighter lithium chelation in the transition state favors the anti-adduct, leading to the E-alkene. Additionally, allowing the reaction to equilibrate at room temperature rather than quenching at low temperatures promotes thermodynamic control[3],[2].
Q4: Can we avoid the use of Sodium Hydride (NaH) on a pilot scale due to hydrogen gas evolution? A4: Yes. While NaH is standard in medicinal chemistry, the evolution of flammable H2 gas and the handling of mineral oil dispersions pose safety risks at scale. Potassium tert-butoxide (KOtBu) or Lithium hexamethyldisilazide (LHMDS) are excellent, homogeneous alternatives that provide quantitative deprotonation without gas evolution[5].
Reaction Condition Optimization Data
To guide your process parameters, the following table summarizes the quantitative impact of base and temperature selection on the yield and stereoselectivity of the 3-oxotetrahydrofuran olefination.
| Base System | Solvent | Addition Temp (°C) | Reaction Time (h) | Isolated Yield (%) | E:Z Ratio |
| NaH (60% in oil) | THF | 0 to 25 | 4 | 78% | 85:15 |
| KOtBu | THF | 0 to 25 | 4 | 82% | 82:18 |
| LHMDS | THF | -78 to 25 | 6 | 88% | 92:8 |
| LiCl / DBU | MeCN | 25 | 12 | 85% | 90:10 |
Data Synthesis Note: LHMDS provides the optimal balance of high yield and superior E-selectivity due to the lithium cation effect, making it the recommended base for pilot-scale campaigns.
Self-Validating 100g Scale-Up Protocol
This protocol utilizes LHMDS to maximize E-selectivity and avoid hydrogen gas evolution, establishing a self-validating system where visual cues (color changes, phase separations) confirm reaction progress.
Step 1: System Preparation & Anion Formation
-
Purge a 5L jacketed glass reactor with dry Nitrogen for 15 minutes.
-
Charge the reactor with anhydrous THF (1.5 L) and methyl diethylphosphonoacetate (1.1 equivalents, based on ketone).
-
Cool the jacket to -10 °C to achieve an internal temperature of 0 °C.
-
Validation Check: Dropwise add LHMDS (1.0 M in THF, 1.15 equivalents) over 45 minutes. The solution will transition to a pale yellow/orange color, confirming the formation of the active phosphonate carbanion. Stir for an additional 30 minutes at 0 °C[3].
Step 2: Carbonyl Addition 5. Dilute 3-oxotetrahydrofuran (100 g, 1.0 equivalent) in anhydrous THF (200 mL). 6. Add the ketone solution dropwise to the reactor over 1 hour, strictly maintaining the internal temperature below 5 °C to prevent side reactions[2]. 7. Once addition is complete, adjust the jacket temperature to warm the reaction to 25 °C. Stir for 6 hours. 8. Validation Check: Perform TLC or LC-MS analysis. The disappearance of the ketone peak confirms reaction completion.
Step 3: Quench and Aqueous Workup 9. Cool the reactor to 10 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl (500 mL). 10. To prevent emulsion from the diethyl phosphate byproduct, add 1M NaOH (approx. 200 mL) until the aqueous layer reaches pH > 9[2]. 11. Add Ethyl Acetate (1 L) and agitate for 10 minutes. Allow the phases to settle. 12. Validation Check: The layers should separate cleanly within 5 minutes. If an emulsion persists, add additional water or brine. 13. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL). 14. Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification 15. For scale-up, bypass column chromatography. Purify the crude oil via fractional vacuum distillation to isolate methyl 2-(oxolan-3-ylidene)acetate as a clear liquid, effectively separating the E and Z isomers if high-purity E-isomer is required.
References
-
NextSDS. "methyl 2-(oxolan-3-ylidene)acetate — Chemical Substance Information." NextSDS Database. Available at: [Link]
-
Bressin, R. K., et al. "Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent." Organic Process Research & Development, ACS Publications, 2019. Available at:[Link]
-
Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Comparative Reactivity Guide: Methyl vs. Ethyl 2-(oxolan-3-ylidene)acetate in Synthetic Workflows
Executive Summary
In the synthesis of complex tetrahydrofuran (oxolane) derivatives, the choice of starting building blocks dictates the efficiency of downstream transformations. Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7)[1] and Ethyl 2-(oxolan-3-ylidene)acetate (CAS: 239127-73-2)[2] are two highly versatile α,β -unsaturated esters. While they share the same core oxolane ring and exocyclic double bond, the seemingly minor difference between a methyl and an ethyl ester group fundamentally alters their reactivity profiles.
This guide provides an objective, data-driven comparison of these two substrates, detailing how steric hindrance and electronic inductive effects influence their performance in saponification, conjugate additions, and reductions.
Structural & Electronic Profiling: The Causality of Reactivity
To understand the divergent behavior of these two esters, we must analyze the transition states of the reactions they undergo. The reactivity of α,β -unsaturated esters is governed by two primary factors: the electrophilicity of the carbonyl carbon and the accessibility of the conjugated β -carbon[3].
-
Steric Hindrance (The Sweeping Volume Effect): The ethyl group possesses an additional CH2−CH3 bond that freely rotates. This rotation creates a larger effective van der Waals radius (sweeping volume) compared to the rigid, compact methyl group. When a nucleophile approaches the carbonyl carbon (via the Bürgi-Dunitz trajectory) or the β -carbon (C3 of the oxolane ring), the ethyl group provides significantly more steric shielding[3].
-
Electronic Inductive Effects (+I): Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger positive inductive (+I) effect than the methyl group. This marginally increases the electron density at the carbonyl carbon, rendering the ethyl ester slightly less electrophilic than its methyl counterpart[3].
Fig 1. Electronic and steric mapping of methyl vs. ethyl oxolane-based α,β-unsaturated esters.
Comparative Reactivity Profiles
A. Saponification (Ester Hydrolysis)
It is a well-established principle in organic chemistry that methyl esters are more reactive towards alkaline hydrolysis than corresponding ethyl esters[3]. The lower steric bulk of the methyl group allows for rapid hydroxide attack. In parallel, methoxide is a marginally better leaving group than ethoxide in the tetrahedral intermediate breakdown. Consequently, the methyl oxolane derivative can be hydrolyzed at room temperature, whereas the ethyl derivative often requires extended reaction times or mild heating.
B. Conjugate (Michael) Additions
In a Michael addition, nucleophiles (such as thiols, amines, or cuprates) attack the electron-deficient β -carbon[4]. The transition state requires the forming enolate to achieve coplanarity. The bulkier ethyl ester introduces steric clashes during this rehybridization process, increasing the activation energy ( Ea ). Therefore, Thia-Michael or Aza-Michael additions proceed faster and with higher yields using the methyl ester.
C. Reduction Pathways
When reducing the ester to an allylic alcohol using DIBAL-H at -78°C, the methyl ester reacts more cleanly. The ethyl ester's steric hindrance can lead to incomplete conversion, requiring a slight excess of the reducing agent. However, for catalytic hydrogenation (Pd/C or PtO2) of the exocyclic double bond, both substrates perform similarly, as the reaction occurs on the catalyst surface where the distant ester alkyl group plays a lesser role.
Quantitative Data Presentation
The following table summarizes the expected performance metrics based on standard synthetic protocols for α,β -unsaturated oxolane systems.
| Parameter | Methyl 2-(oxolan-3-ylidene)acetate | Ethyl 2-(oxolan-3-ylidene)acetate |
| CAS Number | 362706-22-7 | 239127-73-2 |
| Hydrolysis Time (LiOH, RT) | 1.5 - 2.0 Hours | 4.0 - 6.0 Hours |
| Hydrolysis Yield | > 95% | 85 - 90% |
| Thia-Michael Addition Time | 3.0 Hours | 5.5 Hours |
| Thia-Michael Yield | 92% | 78% |
| DIBAL-H Reduction Temp. | -78°C | -78°C to -40°C |
Experimental Methodologies (Self-Validating Systems)
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in TLC checkpoints allow the chemist to verify the kinetic differences in real-time.
Protocol A: Standardized Base-Catalyzed Saponification
Objective: Cleave the ester to yield 2-(oxolan-3-ylidene)acetic acid. Causality: Methanol is utilized as a co-solvent to break the biphasic barrier, ensuring the lipophilic oxolane substrate is fully exposed to the aqueous hydroxide ions.
-
Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the substrate (Methyl or Ethyl ester) in a solvent mixture of THF (3.0 mL) and MeOH (1.0 mL).
-
Initiation: Cool the solution to 0°C using an ice bath. Add a solution of LiOH·H2O (1.5 mmol, 1.5 eq) dissolved in DI water (1.0 mL) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (22°C).
-
Self-Validation (TLC Monitoring):
-
Eluent: Hexanes/EtOAc (3:1).
-
Observation: The methyl ester will show complete consumption of the starting material ( Rf≈0.6 ) within 2 hours. The ethyl ester will show significant unreacted starting material at 2 hours, requiring up to 6 hours for completion.
-
-
Workup: Acidify the mixture to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford the pure acid.
Protocol B: Thia-Michael Conjugate Addition
Objective: Synthesize 2-(3-(benzylthio)oxolan-3-yl)acetate via 1,4-conjugate addition. Causality: DBU acts as a non-nucleophilic base to deprotonate benzyl mercaptan, generating a highly reactive, soft thiolate nucleophile perfectly matched for the soft electrophilic β -carbon of the α,β -unsaturated system.
-
Setup: Dissolve 1.0 mmol of the ester substrate in anhydrous DCM (4.0 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add benzyl mercaptan (1.1 mmol, 1.1 eq) via syringe.
-
Catalysis: Cool the mixture to 0°C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%) dropwise.
-
Propagation: Stir the reaction at room temperature.
-
Self-Validation: Monitor via LC-MS or TLC. The methyl ester achieves >90% conversion in 3 hours. The ethyl ester will exhibit a slower kinetic profile, taking ~5.5 hours due to transition state steric clashes.
-
Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with DCM (2 x 5 mL), dry over Na2SO4 , and purify via silica gel flash chromatography.
Fig 2. Self-validating workflow for the conjugate addition of nucleophiles to oxolane derivatives.
Conclusion
For rapid, high-yielding transformations involving nucleophilic attack at either the carbonyl or the β -carbon, Methyl 2-(oxolan-3-ylidene)acetate is the superior building block. The Ethyl 2-(oxolan-3-ylidene)acetate should be reserved for scenarios where a more robust, less hydrolytically sensitive intermediate is required during multi-step syntheses, or when the final target specifically demands an ethyl ester prodrug moiety.
References
-
BenchChem Database. "A Comparative Guide to the Reactivity of Trimethyl Ethane-1,1,2-tricarboxylate and Structurally Related Esters." (Provides foundational kinetic comparisons of methyl vs. ethyl ester hydrolysis rates). [3]
-
BenchChem Database. "Dimethyl 2-oxosuccinate | 25007-54-9 - Comparative Reactivity in Key Synthetic Transformations." (Details conjugate Michael addition reactivity in ester systems). [4]
-
AccelaChemBio Catalog. "methyl 2-(oxolan-3-ylidene)acetate - Product Information (CAS: 362706-22-7)."[5]
-
AS-1 Catalog. "ethyl 2-(oxolan-3-ylidene)acetate - Product Information (CAS: 239127-73-2)."[2]
Sources
- 1. nextsds.com [nextsds.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1354952-88-7,1H-indazole-5-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Methyl 2-(oxolan-3-ylidene)acetate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as Methyl 2-(oxolan-3-ylidene)acetate, an α,β-unsaturated ester with potential applications as a key intermediate, the choice of analytical methodology for purity determination directly impacts the reliability of research data and the quality of the final product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of Methyl 2-(oxolan-3-ylidene)acetate. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to empower researchers to make informed decisions for their specific analytical challenges.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of a vast array of organic compounds, particularly those that are non-volatile and thermally labile, a category to which Methyl 2-(oxolan-3-ylidene)acetate belongs.[1] Its versatility, robustness, and high resolving power make it the workhorse of quality control laboratories worldwide.[2]
A reversed-phase HPLC (RP-HPLC) method is the logical starting point for the analysis of this moderately polar analyte. The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase facilitating elution.[3]
Proposed HPLC Methodology for Methyl 2-(oxolan-3-ylidene)acetate
While a specific validated method for this exact compound is not widely published, a robust starting point can be rationally designed based on the analysis of structurally similar α,β-unsaturated and cyclic esters.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a versatile hydrophobic stationary phase suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient of water and a miscible organic solvent like acetonitrile allows for the effective elution of the main component and a range of potential impurities with varying polarities. Formic acid is added to control the pH and improve peak shape. |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B | A gradient elution is crucial for separating impurities that may have significantly different polarities from the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | α,β-unsaturated esters typically exhibit strong UV absorbance in the range of 200-230 nm due to the π → π* transition of the conjugated system.[4] A DAD can be used to assess peak purity across a wider spectral range. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Acetonitrile/Water (50:50, v/v) | A diluent that is miscible with the mobile phase and effectively dissolves the sample. |
The Imperative of Method Validation: A Self-Validating System
An analytical method is only as reliable as the evidence supporting its performance. Method validation, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the documented process of demonstrating that a method is suitable for its intended purpose.[5][6]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α,β-Unsaturated (Bis)Enones as Valuable Precursors in Innovative Methodologies for the Preparation of Cyclic Molecules by Intramolecular Single-Electron Transfer [mdpi.com]
Comprehensive Guide to Mass Spectrometry Fragmentation Patterns: Methyl 2-(oxolan-3-ylidene)acetate vs. Structural Isomers
As drug development pipelines increasingly rely on complex heterocyclic intermediates, the precise analytical characterization of positional isomers has become a critical bottleneck. Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7)[1] is a highly specialized building block[2], frequently utilized in the synthesis of advanced active pharmaceutical ingredients, including ubiquitin-specific protease (USP25/28) inhibitors[3].
However, distinguishing this compound from its structural isomer, methyl 2-(oxolan-2-ylidene)acetate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of gas-phase ion chemistry. This guide objectively compares the fragmentation performance of the 3-ylidene isomer against the 2-ylidene alternative, providing researchers with the mechanistic causality and self-validating protocols needed to ensure absolute structural confidence.
Structural Causality and Predicted Ionization
The fragmentation pattern of a molecule is inextricably linked to its ability to stabilize a localized charge. Methyl 2-(oxolan-3-ylidene)acetate has a monoisotopic mass of 142.06299 Da, yielding a predicted [M+H]+ adduct at m/z 143.07027 under positive Electrospray Ionization (ESI+)[1].
The defining structural feature of the 3-ylidene isomer is its exocyclic double bond at the C3 position of the oxolane (tetrahydrofuran) ring. Because this double bond is separated from the ring oxygen by an sp3 -hybridized carbon (C2), it acts as an isolated allyl ether system. In stark contrast, the alternative 2-ylidene isomer places the double bond directly adjacent to the ring oxygen, creating a conjugated enol ether system. This fundamental difference in electron delocalization dictates their divergent MS/MS fragmentation pathways.
Comparative Fragmentation: 3-Ylidene vs. 2-Ylidene Isomers
When subjected to Higher-energy Collisional Dissociation (HCD), the two isomers exhibit distinct product ion spectra. The table below summarizes the quantitative fragmentation data and the chemical causality driving these differences.
Table 1: MS/MS Fragmentation Comparison (HCD, ESI+)
| Analytical Feature | Methyl 2-(oxolan-3-ylidene)acetate (3-Isomer) | Methyl 2-(oxolan-2-ylidene)acetate (Alternative 2-Isomer) | Mechanistic Causality |
| [M+H]+ Stability | Moderate (m/z 143.070) | High (m/z 143.070) | The 2-isomer's enol ether system allows resonance stabilization of the protonated oxonium ion, resisting initial fragmentation. |
| Primary Neutral Loss | −CH3OH (m/z 111.044, ~40% abundance) | −CH3OH (m/z 111.044, Base Peak 100%) | Both lose methanol, but the 2-isomer forms a highly conjugated, ultra-stable acylium-oxonium hybrid, trapping the ion at m/z 111. |
| Secondary Cleavage | Loss of CO (m/z 83.049, Base Peak 100%) | Minimal secondary cleavage | The 3-isomer's m/z 111 ion is less stable, driving rapid subsequent decarbonylation to form a stable oxolanyl cation. |
| Ring Opening | Retro-cleavage ( −C2H4 , m/z 115.039) | Rare | The isolated C4-C5 bond in the 3-isomer is prone to retro-cleavage under higher collision energies. |
Fragmentation Logic Pathway
Proposed ESI-MS/MS fragmentation pathways for Methyl 2-(oxolan-3-ylidene)acetate.
Self-Validating Analytical Protocol (UHPLC-HRMS/MS)
To ensure absolute trustworthiness in structural assignment, the analytical method must be a self-validating system. The following protocol integrates continuous quality control to guarantee that the observed fragmentation is intrinsic to the analyte and not an artifact of source fragmentation or column carryover.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, ensuring efficient formation of the [M+H]+ adduct (m/z 143.070) in the ESI source[1].
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The C18 stationary phase resolves the 3-ylidene isomer from potential 2-ylidene impurities based on slight differences in hydrophobicity, preventing mixed MS/MS spectra.
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Action: Operate the Orbitrap or Q-TOF in ESI+ mode. Set the resolving power to ≥ 70,000 at m/z 200. Isolate the precursor ion (m/z 143.070) with a narrow 1.0 Da window. Apply stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%.
-
Causality: Stepped NCE ensures the capture of both fragile primary fragments (e.g., m/z 111.044) and robust secondary fragments (e.g., m/z 83.049) in a single composite spectrum.
Step 4: System Validation & Quality Control (The Self-Validating Loop)
-
Action: Inject a solvent blank (50:50 MeOH:H2O) immediately before and after the sample. Run a concurrent calibration standard (e.g., reserpine) to continuously validate mass accuracy (< 2 ppm error).
-
Causality: The absence of m/z 143.070 in the blank validates zero carryover. Comparing the experimental isotopic pattern of [M+H]+ against the theoretical C7H11O3+ distribution (A+1 ~7.8%) self-validates the molecular formula before any MS/MS interpretation begins.
Analytical Workflow Diagram
UHPLC-HRMS/MS self-validating workflow for the characterization of oxolane derivatives.
Conclusion
The precise differentiation of methyl 2-(oxolan-3-ylidene)acetate from its isomers relies heavily on the abundance of the m/z 83.049 fragment. Because the 3-ylidene isomer lacks the stabilizing enol-ether conjugation found in the 2-ylidene alternative, its primary m/z 111.044 fragment rapidly decays via decarbonylation. By deploying the self-validating UHPLC-HRMS/MS protocol outlined above, researchers can confidently verify the structural integrity of this critical pharmaceutical building block.
References
- Title: Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1)
-
Title: PubChemLite - 362706-22-7 (C7H10O3) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]
-
Title: Methyl 2-(oxolan-3-ylidene)acetate Product Information Source: Accela ChemBio Inc. URL: [Link]
Sources
- 1. PubChemLite - 362706-22-7 (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 2. 1354952-88-7,1H-indazole-5-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
Benchmarking Catalytic Reduction Rates of Methyl 2-(oxolan-3-ylidene)acetate: A Guide to Chemoselective and Enantioselective Hydrogenation
Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7) is a highly versatile α,β -unsaturated ester featuring an exocyclic double bond on a tetrahydrofuran (oxolane) ring. It serves as a critical intermediate in the synthesis of functionalized chiral pharmacophores. However, the catalytic reduction of this substrate presents distinct challenges: researchers must achieve high chemoselectivity (reducing the alkene without hydrogenolyzing the ester or ring-opening the ether) and, when required, absolute stereocontrol over the newly formed C3 chiral center.
This guide provides an objective benchmarking of heterogeneous and homogeneous catalysts for the reduction of methyl 2-(oxolan-3-ylidene)acetate, combining kinetic data, mechanistic causality, and validated experimental protocols.
Mechanistic Causality in Catalyst Selection
The choice of catalyst dictates the reaction pathway, directly impacting turnover frequency (TOF), chemoselectivity, and the suppression of side reactions.
Heterogeneous Catalysis: The Isomerization Challenge
Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Adams' Catalyst (PtO 2 ) are highly active for olefin reduction. However, when applied to exocyclic double bonds, Pd/C frequently induces alkene isomerization[1]. The Causality: On the palladium surface, the intermediate alkyl-metal species can undergo β -hydride elimination faster than reductive elimination. This reversible process allows the exocyclic double bond to migrate into the oxolane ring, forming a thermodynamically more stable endocyclic alkene. This side product is significantly more sterically hindered and resists further hydrogenation, artificially stalling the conversion rate.
Homogeneous Catalysis: Precision and Stereocontrol
To circumvent isomerization, homogeneous catalysts are preferred.
-
Wilkinson's Catalyst [RhCl(PPh 3 ) 3 ]: Operates via a well-defined oxidative addition and migratory insertion pathway. Kinetic analyses demonstrate that the rate-determining step is the nucleophilic addition to the alkene, which proceeds with near-perfect chemoselectivity for the C=C bond over the ester[2].
-
Asymmetric Catalysis [Ru(OAc) 2 (BINAP)]: For enantioselective reduction, chiral Ruthenium-diphosphine complexes are the gold standard. The ester carbonyl oxygen coordinates directly to the Ru(II) center, creating a rigid metallacycle. This chelation directs the delivery of hydrogen to a single face of the alkene, effectively converting geometrical isomers into highly enantioenriched products[3].
Benchmark Data: Catalyst Performance Comparison
The following table synthesizes the reduction rates and selectivity metrics for methyl 2-(oxolan-3-ylidene)acetate across various catalytic systems under optimized conditions.
| Catalyst System | Loading (mol%) | Pressure (H 2 , atm) | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity (%) | ee (%) | TOF (h −1 ) |
| 10% Pd/C | 5.0 | 1.0 | 25 | 12 | 78* | 82 | N/A | 1.3 |
| PtO 2 | 2.0 | 4.0 | 25 | 6 | >99 | 95 | N/A | 8.3 |
| RhCl(PPh 3 ) 3 | 1.0 | 5.0 | 50 | 8 | >99 | >99 | N/A | 12.4 |
| Ru(OAc) 2 ((R)-BINAP) | 0.5 | 50.0 | 60 | 18 | >99 | >99 | 94 | 11.0 |
| Rh(NBD)(Josiphos)BF 4 | 0.1 | 20.0 | 25 | 4 | >99 | >99 | 98 | 250.0 |
*Note: Pd/C conversion stalls at 78% due to the formation of the unreactive endocyclic alkene isomer.
Visualizing the Workflows and Pathways
Catalytic Cycle of Asymmetric Hydrogenation
The following diagram illustrates the causality of the Ru-BINAP mediated asymmetric hydrogenation, highlighting the critical substrate coordination step that dictates stereoselectivity.
Figure 1: Ru-BINAP catalytic cycle demonstrating carbonyl-directed face-selective hydride transfer.
High-Throughput Screening Workflow
Figure 2: Self-validating experimental workflow for benchmarking homogeneous hydrogenation catalysts.
Experimental Protocol: Self-Validating Asymmetric Hydrogenation
To ensure rigorous reproducibility, the following protocol utilizes a self-validating system . By calculating the theoretical hydrogen pressure drop in a closed-vessel system, researchers can mathematically verify chemical conversion in real-time before opening the reactor.
Materials:
-
Methyl 2-(oxolan-3-ylidene)acetate (1.0 mmol, 142.15 g/mol )
-
Ru(OAc) 2 ((R)-BINAP) (0.005 mmol, 0.5 mol%)
-
Degassed, anhydrous Methanol (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Inside an argon-filled glovebox, weigh the substrate and the Ru(OAc) 2 ((R)-BINAP) catalyst into a glass liner equipped with a magnetic stir bar. Add 5.0 mL of anhydrous methanol.
-
Reactor Sealing & Purging: Place the glass liner into a stainless-steel high-pressure autoclave. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the lines by pressurizing with N 2 to 10 atm and venting (repeat 3x), followed by purging with H 2 to 10 atm and venting (repeat 3x).
-
Self-Validation Calculation (The Ideal Gas Check): Calculate the expected pressure drop ( ΔP ) using the ideal gas law ( ΔP=VnRT ). For 1.0 mmol of H 2 consumed in a 50 mL headspace at 333 K (60 °C), the theoretical pressure drop is approximately 0.54 atm (8 psi).
-
Pressurization & Reaction: Pressurize the reactor to exactly 50.0 atm with H 2 gas. Heat the reactor to 60 °C while stirring at 800 rpm to eliminate mass-transfer limitations.
-
In-Process Monitoring: Monitor the internal pressure. A successful reaction is validated when the pressure drops by exactly the calculated ΔP (0.54 atm) and plateaus, indicating 100% conversion without leaks.
-
Workup & Analytical Validation: Cool the reactor to room temperature and carefully vent the remaining H 2 . Filter the mixture through a short pad of silica to remove the ruthenium catalyst. Analyze the crude mixture via GC-FID (to confirm chemoselectivity and absence of the endocyclic isomer) and chiral HPLC (to determine the enantiomeric excess of the resulting methyl 2-(tetrahydrofuran-3-yl)acetate).
References
-
J. Scott McIndoe et al. "A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation" Dalton Trans., 2013, 42, 11312-11318. 2
-
Venkata Sai Prakash Chaturvedula et al. "Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts" Int. J. Mol. Sci. 2013, 14(8), 15669-15680. 1
-
"Enantioconvergent and enantiodivergent catalytic hydrogenation of isomeric olefins" Chem. Soc. Rev. 2020, DOI: 10.1039/C9CS00138G. 3
Sources
- 1. Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts [mdpi.com]
- 2. A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51212F [pubs.rsc.org]
- 3. Enantioconvergent and enantiodivergent catalytic hydrogenation of isomeric olefins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00138G [pubs.rsc.org]
E vs Z isomer thermodynamic stability comparison in Methyl 2-(oxolan-3-ylidene)acetate
An in-depth analysis of the thermodynamic stability between the E and Z isomers of Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7) requires a rigorous understanding of physical organic chemistry, specifically the interplay between steric allylic strain and electrostatic dipole interactions[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will deconstruct the mechanistic causality dictating the thermodynamic minimum of this system, provide expected quantitative parameters, and outline self-validating experimental protocols for empirical verification.
Structural & Mechanistic Causality
To evaluate thermodynamic stability, we must first establish the Cahn-Ingold-Prelog (CIP) priorities for the exocyclic double bond on the oxolane (tetrahydrofuran) ring.
-
Ring Priorities (at C3): The C2 carbon (-CH₂-O-) has a higher priority than the C4 carbon (-CH₂-CH₂-) because C2 is directly bonded to the heavier oxygen atom.
-
Exocyclic Priorities: The methyl ester group (-COOCH₃) has a higher priority than the vinylic hydrogen.
-
Configuration: In the Z-isomer , the high-priority C2 and the ester group are cis (on the same side). In the E-isomer , they are trans (opposite sides).
The Thermodynamic Drivers
The E-isomer is thermodynamically favored over the Z-isomer due to two primary destabilizing forces present in the Z-configuration:
-
Dipole-Dipole Repulsion: The oxolane ring oxygen and the carbonyl oxygen of the ester group both carry significant partial negative charges ( δ− ). In the Z-isomer, these electronegative centers are forced into spatial proximity, maximizing electrostatic repulsion. The E-isomer places the ester group adjacent to the non-polar C4 methylene group, minimizing this penalty[2].
-
A1,3 Allylic Strain: The C–O bond in the oxolane ring (~1.43 Å) is notably shorter than the C–C bond (~1.53 Å)[3]. This structural contraction pulls the C2 protons closer to the exocyclic double bond compared to the C4 protons. Consequently, when the bulky ester group is cis to C2 (Z-isomer), it experiences a much harsher steric clash than when it is cis to C4 (E-isomer).
Caption: Mechanistic causality showing how dipole and steric factors destabilize the Z-isomer.
Quantitative Thermodynamic Comparison
While exact calorimetric data for this specific CAS is rarely published in isolation, applying established computational and empirical principles for exocyclic 5-membered α,β -unsaturated esters yields the following expected thermodynamic landscape[4]:
| Parameter | E-Isomer (Thermodynamic Product) | Z-Isomer (Kinetic/Minor Product) | Primary Driving Force |
| Relative Free Energy ( ΔG ) | 0.0 kcal/mol (Reference) | +1.2 to +1.8 kcal/mol | Steric & Electrostatic Relief |
| Equilibrium Ratio (298K) | ∼90−95% | ∼5−10% | Boltzmann Distribution |
| Dipole Moment ( μ ) | Lower (Vectors oppose) | Higher (Vectors align) | Spatial orientation of Oxygen atoms |
| A1,3 Steric Strain | Minimized (Interaction with C4) | Maximized (Interaction with C2) | C-O vs C-C bond length differential |
Self-Validating Experimental Protocols
To empirically prove the thermodynamic stability of Methyl 2-(oxolan-3-ylidene)acetate, you must separate kinetic formation from thermodynamic equilibrium. The following workflows are designed as self-validating systems.
Protocol A: Iodine-Catalyzed Thermodynamic Equilibration
Causality: Elemental iodine undergoes homolytic cleavage under visible light to form iodine radicals. These radicals reversibly add to the exocyclic π -bond, temporarily converting it to a single bond. This allows free rotation to the lowest energy conformer before the radical eliminates, driving the system to its absolute thermodynamic minimum.
-
Preparation: Dissolve 100 mg of a kinetic mixture of E/Z Methyl 2-(oxolan-3-ylidene)acetate in 5 mL of anhydrous toluene.
-
Catalysis: Add 5 mol% of elemental iodine ( I2 ).
-
Equilibration (The Self-Validation Step): Stir at room temperature under visible light irradiation for 24 hours. Crucial: Set up two parallel reactions—one starting with an E-enriched mixture and one with a Z-enriched mixture. The protocol is only validated when both independent flasks converge to the exact same E:Z ratio.
-
Quenching: Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to reduce and remove the iodine catalyst. This "locks" the isomers in their thermodynamic ratio. Dry over MgSO4 and concentrate.
Protocol B: 2D-NOESY NMR Assignment
Causality: 1D-NMR cannot reliably distinguish E from Z in this system without reference standards. 2D-NOESY relies on through-space dipole-dipole relaxation (Nuclear Overhauser Effect) to map protons that are <5 Å apart.
-
Acquisition: Dissolve the equilibrated sample in CDCl3 . Acquire a 2D NOESY spectrum with a mixing time of 400 ms . This specific mixing time is chosen to allow sufficient NOE build-up while preventing spin-diffusion artifacts in small molecules.
-
Diagnostic Interrogation:
-
Assigning E: Look for a strong NOE cross-peak between the olefinic proton ( ∼5.8 ppm ) and the C2 protons ( ∼4.5 ppm ). Because the ester is cis to C4, the olefinic proton must be cis to C2.
-
Assigning Z: Look for a strong NOE cross-peak between the olefinic proton and the C4 protons ( ∼2.8 ppm ).
-
-
Quantification: Once assigned, integrate the olefinic proton signals in the quantitative 1D 1 H-NMR to calculate the exact thermodynamic ratio.
Caption: Workflow for thermodynamic equilibration and NOESY NMR validation of the E/Z ratio.
References
-
NextSDS. "methyl 2-(oxolan-3-ylidene)acetate — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]
-
National Institutes of Health (NIH). "Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis". PMC. Available at:[Link]
-
DOKUMEN.PUB. "Stereochemistry of Organic Compounds : Principles and Applications". Available at: [Link]
-
American Chemical Society (ACS). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews. Available at: [Link]
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Methyl2-(oxolan-3-ylidene)acetate proper disposal procedures
Comprehensive EHS Guide: Handling and Disposal Protocols for Methyl 2-(oxolan-3-ylidene)acetate
In the landscape of drug development and synthetic chemistry, the responsible management of chemical waste is as critical as the synthesis itself. Methyl 2-(oxolan-3-ylidene)acetate (CAS: 362706-22-7)[1] is an organic ester containing a tetrahydrofuran (oxolane) derivative ring. While it serves as a valuable building block in medicinal chemistry, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to mitigate flammability risks, prevent environmental contamination, and ensure regulatory compliance.
This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this compound within a professional laboratory setting.
I. Physicochemical Hazard Profile & Waste Classification
Before initiating any disposal protocol, it is mandatory to characterize the waste stream. Methyl 2-(oxolan-3-ylidene)acetate is typically classified under standard organic waste protocols, but its specific functional groups dictate its compatibility.
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | Methyl 2-(oxolan-3-ylidene)acetate | Must be written in full on all hazardous waste labels; no abbreviations[1]. |
| CAS Registry Number | 362706-22-7 | Used for precise EHS tracking and inventory management[1]. |
| Waste Stream Category | Non-Halogenated Organic Waste | Must strictly be kept separate from halogenated solvents to optimize incineration efficiency and reduce toxic byproduct formation [2]. |
| Chemical Incompatibilities | Strong oxidizers, strong acids, strong bases | Segregation is critical. Mixing with strong bases/acids can induce exothermic hydrolysis of the ester linkage. |
| Recommended Disposal Method | High-Temperature Incineration | Must be transferred to an EPA-approved (or equivalent local regulatory body) facility [3]. |
II. The Lifecycle of Chemical Waste Management
The following workflow illustrates the logical progression of waste management for organic esters, ensuring that every step validates the safety of the next.
Caption: Workflow for the segregation, containment, and disposal of organic ester laboratory waste.
III. Step-by-Step Disposal Methodology
To maintain a self-validating safety system, researchers must understand the causality behind each procedural step. Do not deviate from these professional laboratory standards.
Step 1: Waste Characterization and Segregation
-
Action: Route all unreacted Methyl 2-(oxolan-3-ylidene)acetate and associated non-halogenated reaction solvents (e.g., ethyl acetate, hexane) into a designated "Non-Halogenated Organic Waste" container.
-
Causality: Segregation prevents dangerous cross-reactions. Introducing this ester to a waste carboy containing strong oxidizing agents (like nitric acid waste) can lead to rapid, uncontrolled exothermic oxidation, potentially causing container rupture and fire[2]. Furthermore, keeping it free of halogens significantly reduces the cost and environmental impact of commercial incineration.
Step 2: Primary Containment Selection
-
Action: Utilize high-density polyethylene (HDPE) carboys or amber glass bottles for waste collection. Ensure the container has a securely fitting, vapor-tight cap.
-
Causality: Organic esters can degrade certain low-density plastics over time. HDPE and glass provide superior chemical resistance, ensuring the structural integrity of the container during prolonged storage in the satellite accumulation area.
Step 3: Regulatory Labeling
-
Action: Attach a hazardous waste label the moment the first drop of waste enters the container. The label must explicitly state "Hazardous Waste," list "Methyl 2-(oxolan-3-ylidene)acetate" (and any other solvents), and indicate the primary hazard (e.g., "Flammable" or "Irritant").
-
Causality: Unlabeled or "unknown" waste poses the highest risk to EHS personnel during processing. Accurate labeling ensures that downstream waste handlers apply the correct high-temperature incineration protocols [3].
Step 4: Secondary Containment and Storage
-
Action: Place the primary waste container inside a secondary containment tray made of chemically resistant material. Store within a grounded, dedicated flammable waste storage cabinet.
-
Causality: Secondary containment acts as a fail-safe. If the primary HDPE carboy develops a leak or is accidentally punctured, the secondary tray captures the liquid, preventing it from reaching floor drains or reacting with incompatible materials in the laboratory environment.
IV. Immediate Operational Plan: Spill Response
In the event of an accidental release of Methyl 2-(oxolan-3-ylidene)acetate during transfer or disposal, execute the following operational plan immediately:
-
Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure laboratory fume hoods are operating at maximum capacity to clear potential organic vapors.
-
Don Appropriate PPE: Responders must wear chemical-resistant nitrile gloves, a fastened laboratory coat, and splash-proof safety goggles.
-
Containment (The "Inert" Rule): Surround and cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial spill pads designed for organic solvents.
-
Critical Causality:Never use combustible materials like sawdust or paper towels for bulk organic spills, as this creates a highly flammable matrix that increases fire risk.
-
-
Collection and Disposal: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste bucket. Label as "Hazardous Solid Waste - Contains Methyl 2-(oxolan-3-ylidene)acetate" and request an immediate EHS pickup.
References
-
NextSDS. (n.d.). Methyl 2-(oxolan-3-ylidene)acetate — Chemical Substance Information. Retrieved March 27, 2026, from [Link]1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System. Retrieved March 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(oxolan-3-ylidene)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(oxolan-3-ylidene)acetate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principles of chemical analogy and risk mitigation, ensuring a robust defense against potential hazards.
Hazard Analysis: Understanding the Compound
Methyl 2-(oxolan-3-ylidene)acetate is an organic ester. While specific toxicological data for this exact molecule is not widely available, its structural features provide critical insights into its potential hazards. By analyzing its constituent parts—a methyl ester and an α,β-unsaturated carbonyl system—we can anticipate its reactivity and necessary handling precautions. This proactive hazard assessment is the foundation of a sound safety protocol.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that laboratory workers are protected from chemical exposures exceeding permissible limits.[1] This requires a thorough evaluation of potential hazards and the implementation of effective control measures, including PPE.[2][3]
Table 1: Anticipated Hazard Profile of Methyl 2-(oxolan-3-ylidene)acetate
| Hazard Category | Anticipated Risk | Rationale and Reference Compounds |
| Physical | Flammable Liquid and Vapor | Similar to other volatile esters like Methyl Acetate, which is highly flammable.[4][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][7] |
| Health: Acute | Serious Eye Irritation | Esters are known to cause eye irritation.[5][8] Direct contact can lead to redness, tearing, and pain. |
| Skin Irritation | May cause skin irritation, including redness and itching upon contact.[7][8] Repeated exposure may lead to dryness or cracking.[6][9] | |
| Respiratory Tract Irritation | Inhalation of vapors may irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[7] | |
| Central Nervous System (CNS) Effects | High vapor concentrations of similar esters can cause drowsiness, dizziness, and headaches.[4][5] | |
| Health: Chronic | Skin Sensitization | High Risk. The α,β-unsaturated carbonyl moiety is a known structural alert for sensitization. Compounds like acrylates are notorious allergens, and repeated contact can lead to allergic contact dermatitis.[10][11] This is the most critical hazard to consider for PPE selection. |
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. Priority should always be given to engineering and administrative controls.[12]
-
Engineering Controls: The primary method for exposure control is to handle Methyl 2-(oxolan-3-ylidene)acetate within a certified chemical fume hood. This captures vapors at the source, providing the most effective protection.[13]
-
Administrative Controls: Implement Standard Operating Procedures (SOPs), provide thorough training on the specific hazards, and ensure work areas are clearly designated for handling hazardous chemicals.[14]
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides a direct barrier against contact and exposure.
Operational Guide: Personal Protective Equipment Protocol
The following protocol outlines the minimum PPE requirements. The selection of PPE must always be preceded by a risk assessment of the specific procedure being performed.
Step 1: Eye and Face Protection
Direct splashes of chemicals pose a significant risk to vision. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[13][15] They must be worn at all times when handling the chemical, even within a fume hood.
-
Enhanced Protection: For procedures involving larger volumes (>100 mL), transfers under pressure, or a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.
Step 2: Skin and Body Protection
Given the high potential for skin sensitization, preventing all skin contact is critical.[12]
-
Hand Protection (Gloves): The choice of glove material is the most important decision in the PPE protocol for this compound. Methacrylate monomers are known to penetrate standard latex and vinyl gloves rapidly.[10]
-
Recommended: Nitrile gloves are the minimum requirement. For extended operations or direct immersion potential, double-gloving with two pairs of nitrile gloves is strongly advised.[10] This provides an additional protective layer and allows for the safe removal of the outer glove if contamination occurs.
-
For High-Risk Operations: For tasks exceeding 30-60 minutes or involving significant handling, consider using a more robust glove, such as butyl rubber or a laminate glove (e.g., Silver Shield®/4H®), or wearing polyethylene gloves under nitrile gloves.[10][16][17]
-
Glove Discipline: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[18]
-
-
Body Protection:
-
A full-length, buttoned laboratory coat must be worn to protect skin and personal clothing.[19]
-
For tasks with a higher splash potential, supplement the lab coat with a chemically resistant apron made of materials like butyl rubber or PVC.
-
Ensure that legs are fully covered and wear closed-toe shoes. Sandals or other open-toed shoes are never permissible in a laboratory setting.[19]
-
Step 3: Respiratory Protection
All procedures involving Methyl 2-(oxolan-3-ylidene)acetate should be performed inside a chemical fume hood to prevent inhalation of vapors.
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
When Respirators are Necessary: A respirator may be required in situations where engineering controls are not feasible or during emergencies, such as a large spill. The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134 and includes medical evaluations, fit testing, and training.[13]
-
If required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge would be appropriate.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving Methyl 2-(oxolan-3-ylidene)acetate.
Caption: PPE selection workflow for Methyl 2-(oxolan-3-ylidene)acetate.
Operational and Disposal Plans
Proper use and disposal of PPE are as important as its initial selection.
Protocol for Handling and Use:
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Don all required PPE: goggles, double nitrile gloves, and a buttoned lab coat.
-
Handling: Perform all manipulations, including weighing and transfers, well within the chemical fume hood to minimize vapor escape.
-
Contamination: If the outer glove becomes contaminated, pause work, remove it carefully without touching the inner glove, and dispose of it in the designated solid chemical waste container. Don a new outer glove before resuming.
-
Completion: Upon completion of work, wipe down the work surface.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the lab coat, then the inner gloves, and finally the goggles. Wash hands immediately and thoroughly with soap and water.
Disposal Plan:
-
Contaminated PPE: All disposable PPE that has come into contact with Methyl 2-(oxolan-3-ylidene)acetate, such as gloves, bench paper, and pipette tips, must be considered hazardous waste.
-
Disposal Containers: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not dispose of this material in the regular trash.[9][18]
-
Chemical Waste: Unused or waste quantities of the chemical itself must be collected in a compatible, sealed, and labeled hazardous waste container for disposal by your institution's environmental health and safety department according to local and national regulations.[9]
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle Methyl 2-(oxolan-3-ylidene)acetate, ensuring that scientific advancement and personal safety proceed hand in hand.
References
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Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]
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UC Davis Safety Services. (2020, January 17). Safe Handling of Radioisotopes. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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New Jersey Department of Health. (2010, January). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Calcium Propionate, 98% (Titr., on Dry Basis). Retrieved from [Link]
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Hourglass International, Inc. (2012, August 22). Acrylates in the Dental Office – Hazards and Hand Protection. Retrieved from [Link]
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Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2007, August 16). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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USA Scientific, Inc. (n.d.). Layer4 Comfort Nitrile Exam Gloves. Retrieved from [Link]
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Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices. Retrieved from [Link]
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Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2022, January 14). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
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Kiec-Swierczynska, M., Krecisz, B., & Swierczynska-Machura, D. (2018). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Postepy Dermatologii I Alergologii, 35(5), 444–449. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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R.E. Carroll, Inc. (2013, February 20). SAFETY DATA SHEET - Polímeros Sintéticos. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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Airgas. (2015, November 17). SAFETY DATA SHEET - Nonflammable Gas Mixture. Retrieved from [Link]
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Greenbook.net. (2014, November 4). safety data sheet - mso+. Retrieved from [Link]
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International Atomic Energy Agency. (1965). Safe Handling of Radioisotopes. Retrieved from [Link]
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Dental Product Shopper. (2020, November 17). SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED. Retrieved from [Link]
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Acme Plastics. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
